Einecs 274-314-3
Description
Structure
3D Structure of Parent
Properties
CAS No. |
70096-14-9 |
|---|---|
Molecular Formula |
C24H30N2O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H24N2O3.C4H6O4/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11,14,16,20-21,23H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
YTFSIJBIBVOXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O.C(CC(=O)O)C(=O)O |
Related CAS |
70096-13-8 (Parent) |
Origin of Product |
United States |
Calcium Dodecylbenzenesulfonate: Fundamental Academic Research Perspectives
Current Paradigms in Calcium Dodecylbenzenesulfonate Research
Current research paradigms for Calcium Dodecylbenzenesulfonate are largely centered on its established roles in industrial and agricultural formulations. As an anionic surfactant, its primary functions include detergency, emulsification, and wetting. sancolo.comsancolo.com
Emulsification and Dispersion: A significant area of research focuses on its role as an emulsifier, particularly in agricultural pesticide formulations. atamanchemicals.comxdychem.cn It is effective in creating stable emulsions of immiscible liquids like oil and water, which is crucial for the uniform distribution of active ingredients in herbicides and pesticides. sancolo.comlankem.com Studies investigate its ability to be compounded with various non-ionic surfactants to create mixed agricultural emulsifiers tailored for specific organic phosphorus and organochlorine products. atamanchemicals.comxdychem.cn
Detergency and Lubrication: In the field of lubrication technology, Calcium Dodecylbenzenesulfonate is a key component of overbased detergents for engine oils. researchgate.net Research explores its synthesis into overbased calcium sulfonate, which involves creating nanoparticles of calcium carbonate stabilized by the surfactant. researchgate.netresearchgate.net These particles neutralize acidic byproducts of combustion and keep engines clean. researchgate.net Studies have focused on optimizing the preparation of these detergents to control particle size and improve performance. researchgate.net
Surfactant Behavior: Fundamental research investigates the compound's behavior at interfaces and its ability to form micelles. mdpi.com The interaction of Calcium Dodecylbenzenesulfonate with other ions, such as Ca2+, and its effect on critical micelle concentration (CMC) and precipitation are key areas of study. mdpi.com This research is vital for understanding its performance in hard water, where the calcium ion can improve detergent performance by mitigating the effects of mineral deposits. sancolo.com
Table 1: Established Research Applications and Focus Areas
| Research Area | Primary Function | Focus of Academic Study | Key Findings |
|---|---|---|---|
| Agrochemicals | Emulsifier, Wetting Agent | Formulation of stable pesticide and herbicide emulsions. atamanchemicals.com | Effective at dispersing active ingredients; performance can be tailored by mixing with non-ionic surfactants. sancolo.comxdychem.cn |
| Lubricant Additives | Detergent, Dispersant | Synthesis and optimization of overbased calcium sulfonate for engine oils. researchgate.net | Forms stable nanoparticles that neutralize acids and prevent deposit formation. researchgate.netresearchgate.net |
| Industrial & Household Cleaners | Detergent, Foaming Agent | Efficacy on various types of soiling and performance in hard water. sancolo.comsancolo.com | Strong cleaning action on particulate and oily soils; calcium ion can act as a water softener. sancolo.comsancolo.com |
Emerging Research Trajectories for Calcium Dodecylbenzenesulfonate
Emerging research is expanding the applications of Calcium Dodecylbenzenesulfonate beyond its traditional uses, driven by technological advancements and a growing focus on sustainability. marketresearchintellect.comgithub.com
Advanced Materials and Nanotechnology: There is growing interest in using Calcium Dodecylbenzenesulfonate in the controlled synthesis of nanomaterials. researchgate.net For instance, research has demonstrated its use as a template or controller for creating specific crystalline forms of calcium carbonate, such as aragonite whiskers, through microdispersion processes. researchgate.net Its surfactant properties are being leveraged in interfacial polymerization to create high-performance membranes for applications like forward osmosis, potentially for water treatment and desalination. researchgate.net
Enhanced Oil Recovery (EOR): The surfactant properties of alkylbenzene sulfonates are being explored for their potential in EOR. The ability to lower interfacial tension between oil and water is critical for mobilizing trapped oil in reservoirs. Understanding the interfacial behavior of these surfactants is crucial for developing more efficient recovery methods. science.gov
Sustainable Formulations: With an increasing emphasis on environmentally friendly products, research is focusing on the biodegradability and environmental impact of surfactants. ontosight.aisancolo.com While linear alkylbenzene sulfonates are generally considered biodegradable, research continues to seek more sustainable formulations and production methods. ontosight.aisancolo.com This includes developing innovative synthesis processes that are more efficient and generate less waste. researchgate.netpatsnap.com Market trends indicate a shift towards multifunctional and customized products, driving innovation in specialty chemical applications. marketresearchintellect.comgithub.com
Methodological Frameworks in Calcium Dodecylbenzenesulfonate Studies
A variety of analytical and characterization techniques are employed to study Calcium Dodecylbenzenesulfonate and its formulations. The choice of method depends on the specific properties being investigated.
Chromatographic and Titration Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative and qualitative analysis of Calcium Dodecylbenzenesulfonate and for determining impurities. nih.govcir-safety.org Gas-liquid chromatography and thin-layer chromatography (TLC) are also used. nih.gov Two-phase titration is another common technique for determining the total concentration of anionic surfactants. cir-safety.org
Spectroscopic Techniques: Spectroscopic methods are essential for structural elucidation and chemical analysis. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) have been used to analyze the detailed chemical composition of overbased calcium sulfonate micelles, revealing the presence and location of species like calcium carbonate and calcium hydroxide (B78521) within the nanoparticle core. researchgate.net
Surface and Particle Analysis: Tensiometry, specifically the Wilhelmy plate method, is used to measure surface tension and determine the critical micelle concentration (CMC) of surfactant solutions. mdpi.com For analyzing nanoparticles and micelles, as in lubricant detergents, techniques like Transmission Electron Microscopy (TEM), Energy-Filtering TEM (EFTEM), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide information on particle size, morphology, and surface chemistry. researchgate.net Dynamic Light Scattering (DLS) is also employed to measure micelle and particle sizes in solution. mdpi.com
Table 2: Common Methodologies in Calcium Dodecylbenzenesulfonate Research
| Methodology | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity assessment. nih.govcir-safety.org | Concentration of the active ingredient, detection of isomers and impurities. nih.govcir-safety.org |
| Tensiometry | Measurement of surface activity. mdpi.com | Surface tension, critical micelle concentration (CMC). mdpi.com |
| Electron Microscopy (TEM, EFTEM) | Imaging of nanostructures. researchgate.net | Particle size, morphology, and elemental distribution in micelles. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical analysis. researchgate.net | Elemental composition and chemical states of atoms on the surface of particles. researchgate.net |
| Dynamic Light Scattering (DLS) | Particle size analysis in solution. mdpi.com | Hydrodynamic diameter of micelles or suspended particles. mdpi.com |
Synthetic Methodologies and Process Optimization for Calcium Dodecylbenzenesulfonate
Novel Preparation Techniques for Calcium Dodecylbenzenesulfonate
A novel technique for the controllable preparation of calcium benzenesulfonate detergents utilizes a microdispersion process. researchgate.net This method employs microreactors to enhance mixing performance and mass transfer, leading to a more efficient synthesis. researchgate.net The use of microreactors facilitates a homogeneous concentration distribution, which is crucial for controlling the formation of the product. researchgate.netresearchgate.net This enhanced control allows for an efficient synthesis with high utilization of reactants and a high product yield. researchgate.net In this process, calcium carbonate nanoparticles with average sizes ranging from 8 to 20 nm are used as detergent cores. researchgate.net
Departing from the conventional water-in-oil systems, a novel approach conducts the neutralization and carbonation reactions in an oil-in-water system. researchgate.net In this method, a substance like n-butanol is used as the oil phase for the in-situ formation of the hydrophobic cores of the detergents. researchgate.net This technique has been shown to be effective in producing calcium benzenesulfonate detergents with total base numbers (TBNs) ranging from 300 to 420 mg of KOH/g. researchgate.net The investigation into the synthesis mechanism in different bulk phases has demonstrated the viability and advantages of the oil-in-water system for this process. researchgate.net
Controllable Synthesis Parameters and Their Mechanistic Influences
The synthesis of calcium dodecylbenzenesulfonate is a multi-step process that is significantly influenced by various reaction parameters. Precise control over these parameters is essential for optimizing the reaction, improving yield, and ensuring the desired quality of the final product.
Temperature is a critical parameter throughout the synthesis of calcium dodecylbenzenesulfonate, influencing reaction rates and product formation. The alkylation step, where dodecene is condensed with benzene (B151609), is often carried out at an elevated temperature, for instance, between 60°C and 70°C. sancolo.com The subsequent sulfonation reaction is typically conducted at a lower temperature range of 25-30°C. sancolo.com The final neutralization step is also temperature-sensitive, with different processes specifying optimal ranges. For example, one method describes the neutralization reaction occurring at 30 to 40°C google.com, while another specifies a range of 50-60°C. google.com Yet another process carries out the neutralization at 40-50°C before heating the solution to 60-100°C. patsnap.com One method emphasizes keeping the temperature below 60°C during the neutralization reaction. google.com
Table 1: Temperature Parameters in Calcium Dodecylbenzenesulfonate Synthesis
| Synthesis Step | Temperature Range (°C) | Source |
|---|---|---|
| Condensation/Alkylation | 60 - 70 | sancolo.com |
| Sulfonation | 25 - 30 | sancolo.com |
| Neutralization | 30 - 40 | google.com |
| Neutralization | 40 - 50 | patsnap.com |
| Neutralization | 50 - 60 | google.com |
| Neutralization | < 60 | google.com |
The pH of the reaction mixture during the neutralization of dodecylbenzenesulfonic acid is a crucial factor that determines the completion of the reaction and the final product's properties. The neutralization is typically carried out by adding a calcium base, such as calcium hydroxide (B78521) or calcium carbonate, until a specific pH is reached. google.comgoogle.com Most described methods aim for a neutral to slightly alkaline pH in the final mixture. Multiple sources indicate that the reaction is controlled to achieve a pH value between 7 and 8. sancolo.comgoogle.comgoogle.compatsnap.com One process specifies a slightly broader range, with a final pH of 5.0 to 7.0 indicating the completion of the reaction. google.com
Table 2: pH Regulation in the Neutralization Step
| Target pH Range | Calcium Source | Source |
|---|---|---|
| 7 - 8 | Lime water | sancolo.com |
| 7 - 8 | Calcium hydroxide | google.com |
| 7 - 8 | Stone powder (calcium carbonate/oxide) | google.com |
| 7.0 - 8.0 | Calcium hydroxide, oxide, or carbonate | patsnap.com |
The choice of solvent plays a significant role in the synthesis of calcium dodecylbenzenesulfonate, affecting reactant solubility, reaction rate, and the ease of product purification. Various solvents are employed, often acting as promoters or to control viscosity. Methanol is frequently used as a solvent or a promoter in the neutralization step. google.comgoogle.comresearchgate.net An improved preparation method highlights that adding 3 to 5 times the amount of solvent to the reaction sediment can overcome issues of high viscosity and difficulty in filtration, thereby improving the product yield. google.comblog4evers.com Other solvent systems include the use of an ethanol solution of lime water for neutralization sancolo.com and a medium composed of water and a water-carrying agent. patsnap.com In some preparations, an oil-phase solvent such as dichloropropane is used. google.com The solvent not only facilitates the reaction but also aids in the subsequent separation and purification steps, such as filtration and concentration. google.comgoogle.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Calcium Dodecylbenzenesulfonate |
| Dodecylbenzene (B1670861) |
| Dodecylbenzenesulfonic acid |
| Calcium hydroxide |
| Calcium carbonate |
| n-Butanol |
| Methanol |
| Ethanol |
Stoichiometric Control for Impurity Minimization in Calcium Dodecylbenzenesulfonate Synthesis
Stoichiometric control is a critical parameter in the synthesis of calcium dodecylbenzenesulfonate to minimize the formation of impurities and maximize the yield of the desired product. The primary reaction involves the neutralization of dodecylbenzenesulfonic acid with a calcium source, typically calcium hydroxide or calcium carbonate. nih.govgoogle.com Precise control over the molar ratio of these reactants is essential to prevent an excess of either, which can lead to process inefficiencies and product contamination.
The sulfonation of dodecylbenzene, the precursor to dodecylbenzenesulfonic acid, also requires stringent stoichiometric control. The reaction typically uses sulfur trioxide (SO₃) as the sulfonating agent. An excess of SO₃ can lead to the formation of undesirable by-products, including sulfones and sulfuric acid, which can complicate the purification process and affect the final product's quality. cosoonchem.com Conversely, an insufficient amount of SO₃ will result in incomplete conversion, leaving unreacted dodecylbenzene as a significant impurity. Research has shown that a slight excess of the sulfonating agent is often employed to ensure complete conversion of the linear alkylbenzene. For instance, a molar ratio of SO₃ to linear alkylbenzene of greater than 1.04:1.00, combined with a subsequent aging step, has been found to produce a sulfonic acid that is essentially free of unreacted starting material. guidechem.com In practice, molar ratios of sulfur trioxide to alkylbenzene are often controlled around 1.03:1.05 to 1.1:1 to optimize the reaction. cosoonchem.comacademax.com
During the neutralization step, the pH of the reaction mixture is carefully monitored and controlled. A target pH range of 7-8 is typically maintained to ensure the complete conversion of the sulfonic acid to its calcium salt without introducing excess alkalinity. google.comguidechem.comgoogle.com An excess of calcium hydroxide can lead to the presence of inorganic impurities in the final product, which may require additional purification steps.
Table 1: Effect of Reactant Molar Ratio on Dodecylbenzene Sulfonic Acid (DBSA) Synthesis
| Molar Ratio (SO₃:Dodecylbenzene) | DBSA Yield (%) | Notes |
| 1.03:1 | - | A commonly used industrial ratio to ensure high conversion. |
| 1.05:1 | - | This ratio is also used to push the reaction to completion. |
| 1.1:1 | 93.7% | Achieved in a combined microreactor and tank reactor system. |
| 1.2:1 | >99% | High purity achieved in a continuous stirred-tank microreactor for hexadecylbenzene sulfonation. |
Optimization of Alkyl Chain Isomerization for Specific Structural Outcomes
The properties of calcium dodecylbenzenesulfonate are significantly influenced by the structure of the dodecyl alkyl chain, which can be either linear or branched. The optimization of alkyl chain isomerization during the synthesis of the dodecylbenzene precursor is therefore crucial for tailoring the final product to specific applications.
Historically, branched alkylbenzene sulfonates (BAS) were the first to be introduced in the 1930s. americanelements.com These were produced through the Friedel-Crafts alkylation of benzene with propylene tetramer, resulting in a highly branched alkyl chain. americanelements.com Branched-chain dodecylbenzene sulfonates were favored for their superior solubility. researchgate.net However, their complex structure makes them resistant to biodegradation, leading to environmental concerns such as foaming in waterways. americanelements.comresearchgate.net While their use has been largely phased out in many regions in favor of linear alternatives, they are still utilized in some areas due to their low production cost. researchgate.net The synthesis of branched-chain dodecylbenzene for sulfonation can be achieved using catalysts that promote carbocation rearrangement, leading to a variety of isomers.
Linear alkylbenzene sulfonates (LAS) were developed to address the environmental persistence of their branched counterparts and are readily biodegradable. americanelements.com The term "linear" refers to the starting n-paraffins or olefins, though the final product contains various isomers of phenyldodecane due to the attachment of the phenyl group at different secondary carbon atoms along the alkyl chain. academax.com The optimization of the synthesis of linear alkylbenzene (LAB) aims to control the distribution of these isomers, as it affects properties like detergency and Krafft point.
The synthesis of LAB is typically achieved through the Friedel-Crafts alkylation of benzene with long-chain mono-olefins (e.g., dodecene) in the presence of an acid catalyst. academax.com The choice of catalyst and reaction conditions plays a pivotal role in the final isomer distribution. For instance, solid acid catalysts such as certain zeolites can offer high selectivity for the formation of specific isomers. etsu.edu The reaction of benzene with 1-dodecene using an aluminum-based catalyst has been shown to have high activity and selectivity for 2-dodecylbenzene. google.com Trifluoromethane sulfonic acid has also been demonstrated as an effective catalyst, achieving 100% conversion of 1-decene with a high selectivity for 2-linear alkylbenzene under optimized conditions of 80°C and a reaction time of 20 minutes. crimsonpublishers.com The properties of the resulting LAS, and subsequently the calcium salt, are influenced by the position of the phenyl group on the alkyl chain. academax.com
Table 2: Comparison of Alkyl Chain Isomer Properties
| Property | Branched Alkylbenzene Sulfonates (BAS) | Linear Alkylbenzene Sulfonates (LAS) |
| Biodegradability | Poor | Good |
| Solubility | Generally higher | Varies with isomer distribution |
| Detergency | Good | Good, can be superior under certain conditions |
| Historical Use | Introduced in the 1930s | Replaced BAS in the 1960s |
Advanced Reactor Design and Mass Transfer Enhancement
The sulfonation of dodecylbenzene is a rapid and highly exothermic reaction, which presents challenges for process control in conventional batch reactors. dicp.ac.cn Advanced reactor designs, particularly microreactors, offer significant advantages in managing these challenges and enhancing mass transfer.
Microreactors, with their high surface-to-volume ratios, provide excellent heat and mass transfer capabilities, making them well-suited for fast and exothermic reactions like sulfonation. dicp.ac.cnlpp-group.com The use of microreactors can lead to improved reaction control, higher yields, and a reduction in the formation of by-products. lpp-group.com
In the context of dodecylbenzene sulfonation, studies have shown that microreactors can significantly intensify the process. Research on the sulfonation of dodecylbenzene with liquid SO₃ in a microreactor demonstrated that a yield of 93.7% could be achieved with a molar ratio of SO₃ to dodecylbenzene of 1.1:1. academax.com A continuous process in a microreactor for the sulfonation of dodecylbenzene has been optimized to produce dodecylbenzene sulfonic acid with a purity of up to 97 wt.%, with free oil and sulfuric acid content below 1.0 wt.%. researchgate.net This was achieved with a residence time as low as 2.5 seconds, followed by an aging step of less than one hour. researchgate.net Another study on the continuous sulfonation of hexadecylbenzene in a stirred-tank microreactor achieved a product purity exceeding 99 wt% with a residence time of only 10 seconds, eliminating the need for a subsequent aging step. doaj.orgresearchgate.net
While much of the research focuses on the sulfonation step to produce the sulfonic acid, the principles of microreactor technology can be extended to the entire synthesis of calcium dodecylbenzenesulfonate. A study on the preparation of calcium benzene sulfonate detergents utilized microreactors to enhance mixing and mass transfer during the neutralization and carbonation steps, using calcium hydroxide and dodecylbenzene sulfonic acid as reactants. researchgate.net This approach led to an efficient synthesis with a high product yield. researchgate.net
Table 3: Performance of Dodecylbenzene Sulfonation in Microreactors
| Parameter | Value | Reference |
| Residence Time | 2.5 - 10 seconds | researchgate.netdoaj.org |
| Product Purity (Sulfonic Acid) | 97% - >99% | researchgate.netdoaj.org |
| Molar Ratio (SO₃:Alkylbenzene) | 1.1:1 - 1.2:1 | academax.comresearchgate.net |
| Key Advantage | Elimination or significant reduction of aging time | doaj.org |
Post-Synthesis Treatment and Purification Methodologies
Following the neutralization reaction, the crude calcium dodecylbenzenesulfonate solution contains various impurities, including unreacted starting materials, by-products from the sulfonation reaction, and inorganic salts. A series of post-synthesis treatment and purification steps are therefore necessary to obtain a product of the desired purity.
A common initial step involves sedimentation, where the reaction mixture is allowed to stand for a period, typically 10-15 hours, allowing solid impurities to settle. google.com The upper layer, containing the product, can then be separated. google.com To address the high viscosity of the reaction mixture, which can impede filtration, a solvent such as methanol may be added to dilute the solution. google.com
Filtration is a key step to remove solid impurities. This can be achieved using a plate-and-frame filter or through vacuum suction filtration. google.comgoogle.com The filtrate, containing the dissolved calcium dodecylbenzenesulfonate, is then concentrated to remove the solvent and any water present. google.comgoogle.com This is often done through distillation or evaporation. patsnap.com
For obtaining a solid product, the concentrated solution can be subjected to crystallization, followed by filtration and drying. guidechem.com The choice of solvent and crystallization conditions can influence the crystal form and purity of the final product. The presence of sodium dodecyl benzene sulfonate has been shown to influence the crystallization behavior and morphology of calcium carbonate, indicating the strong interactions between the sulfonate and calcium ions that are relevant during purification. jlu.edu.cn
Analytical methods such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are used to assess the purity of the final product and quantify any remaining impurities. nih.govanalytice.com
Sedimentation Processes in Calcium Dodecylbenzenesulfonate Production
Sedimentation is a critical step in the purification of calcium dodecylbenzenesulfonate, aimed at separating the product from solid impurities and unreacted materials. Following the neutralization reaction of dodecylbenzene sulfonic acid with a calcium source, such as calcium hydroxide or calcium carbonate, the resulting mixture is a slurry containing the dissolved product, solvent, and solid byproducts. google.com
This reaction liquid is transferred to a sedimentation kettle, often equipped with a stirring function, where it is allowed to stand for a period of 10 to 15 hours. google.com During this time, the denser solid particles settle at the bottom, forming a sediment layer, while the clearer upper layer contains the dissolved calcium dodecylbenzenesulfonate. google.com This separation allows for the subsequent removal of the product-rich liquid phase for further processing. google.com
| Parameter | Value/Description | Reference |
| Process Step | Sedimentation | google.com |
| Equipment | Sedimentation kettle with stirring function | google.com |
| Standing Time | 10-15 hours | google.com |
| Upper Layer | Clear liquid containing Calcium Dodecylbenzenesulfonate | google.com |
| Lower Layer | Sediment of solid impurities | google.com |
Solvent Removal and Product Concentration Strategies
The final stage in the production of calcium dodecylbenzenesulfonate involves the removal of the solvent and any remaining water to obtain a concentrated product. After filtration, the clear, product-rich liquid (filtrate or mother liquor) is transferred to a concentration kettle. google.com
The solution is then concentrated by heating to distill off the solvent, which is often an alcohol like methanol, and any trace amounts of water. google.comsancolo.com This process can be carried out under normal or reduced pressure. patsnap.com The removal of these volatile components leaves behind the concentrated calcium dodecylbenzenesulfonate as the final product. sancolo.com In some processes, the filtrate is concentrated to evaporate high-boiling-point substances to isolate the desired product. google.com The efficiency of solvent removal directly impacts the concentration and purity of the final calcium dodecylbenzenesulfonate.
| Strategy | Equipment | Process Description | Outcome | Reference |
| Concentration | Concentration kettle | The upper-layer liquid from sedimentation is heated to remove solvents and traces of water. | Finished product of Calcium Dodecylbenzenesulfonate. | google.com |
| Distillation | Distillation kettle | The clear liquid is heated under normal or reduced pressure to remove water and excess solvent. | Anhydrous Calcium Dodecylbenzenesulfonate. | patsnap.com |
| Evaporation | Not specified | The filtrate is concentrated to evaporate high-boiling-point substances. | Concentrated Calcium Dodecylbenzenesulfonate. | google.com |
Advanced Characterization and Analytical Methodologies for Calcium Dodecylbenzenesulfonate
Spectroscopic Analysis of Calcium Dodecylbenzenesulfonate
Spectroscopic techniques are fundamental in elucidating the structural features of Calcium Dodecylbenzenesulfonate. Methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the compound's identity and detailing its molecular architecture.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR spectroscopy is a powerful technique for confirming the presence of key functional groups in the Calcium Dodecylbenzenesulfonate molecule. The infrared spectrum provides a unique fingerprint of the compound, with characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds.
The most prominent features in the FTIR spectrum of Calcium Dodecylbenzenesulfonate are the strong absorption bands associated with the sulfonate group. These include the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of 1220-1180 cm⁻¹ and 1040 cm⁻¹, respectively. The presence of these bands provides definitive evidence of the sulfonate functional group.
Additional bands in the spectrum confirm other structural aspects of the molecule. For instance, C-H stretching vibrations from the dodecyl alkyl chain appear in the region of 2947-2852 cm⁻¹. researchgate.net The aromatic nature of the benzene (B151609) ring is evidenced by C-C in-ring stretching vibrations around 1600-1400 cm⁻¹ and C-H out-of-plane bending ("oop") between 900 and 675 cm⁻¹. libretexts.org
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |
|---|---|---|---|
| 2947-2852 | C-H Stretching | Alkyl Chain (Dodecyl) | researchgate.net |
| 1600-1400 | C-C In-Ring Stretching | Aromatic Ring (Benzene) | libretexts.org |
| ~1220 | Asymmetric S=O Stretching | Sulfonate (SO₃⁻) | |
| ~1180 | S=O Stretching | Sulfonate (SO₃⁻) | |
| ~1040 | Symmetric S=O Stretching | Sulfonate (SO₃⁻) | |
| 900-675 | C-H Out-of-Plane Bending | Aromatic Ring (Benzene) | libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Chain and Aromatic Proton Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Calcium Dodecylbenzenesulfonate. ¹H NMR and ¹³C NMR are used to identify and distinguish between the various protons and carbons in the molecule.
In the ¹H NMR spectrum, the protons of the long dodecyl alkyl chain typically appear as a complex set of multiplets in the upfield region, around δ 0.8–1.5 ppm. The protons directly attached to the benzene ring, known as aryl protons, resonate further downfield in the aromatic region, typically between δ 7.2 and 7.8 ppm. libretexts.org The integration of these signals can confirm the ratio of alkyl to aromatic protons, which is a key parameter for verifying the structure.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Aromatic carbons absorb in the range of 120-150 ppm. libretexts.org The number of distinct signals in this region can help in determining the substitution pattern of the benzene ring, particularly for distinguishing between ortho, meta, and para isomers in disubstituted benzenes. libretexts.org
While less common due to its low natural abundance and sensitivity, ⁴³Ca NMR can be employed in specialized studies. atamanchemicals.com This technique is primarily used in relaxation studies to investigate the binding of calcium ions to molecules like proteins and DNA. atamanchemicals.com
| Chemical Shift (δ, ppm) | Proton Type | Structural Moiety | Reference |
|---|---|---|---|
| 0.8 - 1.5 | Alkyl Protons | Dodecyl Chain | |
| 7.2 - 7.8 | Aromatic Protons | Benzene Ring |
Mass Spectrometry Techniques in Calcium Dodecylbenzenesulfonate Research
Mass spectrometry (MS) is an indispensable tool for the analysis of Calcium Dodecylbenzenesulfonate, offering high sensitivity and specificity for determining molecular weight, identifying isomers, and analyzing chemical composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection and Degradation Product Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large and thermally labile molecules like Calcium Dodecylbenzenesulfonate. It allows for the gentle transfer of ions from solution to the gas phase, typically resulting in the observation of the molecular ion with minimal fragmentation. massbank.eu
For Calcium Dodecylbenzenesulfonate, ESI-MS can detect the molecular ion, for instance at a mass-to-charge ratio (m/z) of 691.06, corresponding to the formula C₃₆H₅₈CaO₆S₂. This provides a direct confirmation of the compound's molecular weight.
Furthermore, ESI-MS coupled with tandem mass spectrometry (MS/MS) is a powerful method for structural elucidation and the analysis of degradation products. By inducing fragmentation of the parent ion, characteristic fragment ions can be generated, providing insights into the molecule's structure. For example, in the analysis of dodecylbenzenesulfonic acid, a key precursor, a prominent fragment ion is often observed, which can be used to identify degradation pathways. massbank.euresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. uwo.ca This precision allows for the determination of the elemental composition of an ion and is crucial for distinguishing between isomers of Calcium Dodecylbenzenesulfonate. thegoodscentscompany.com
Commercial Calcium Dodecylbenzenesulfonate is often a complex mixture of isomers, which can differ in the branching of the alkyl chain or the substitution pattern on the aromatic ring. While these isomers have the same nominal mass, their exact masses differ slightly due to the different arrangement of atoms. HRMS can resolve these small mass differences, enabling the identification and quantification of individual isomers within a mixture. nih.gov This capability is particularly important as the isomeric composition can significantly influence the surfactant's properties and environmental fate. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Chemical Composition Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost layers of a material. jordilabs.com In the context of Calcium Dodecylbenzenesulfonate, ToF-SIMS can be used to analyze its presence and distribution on surfaces.
The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. jordilabs.com These secondary ions are then analyzed based on their time-of-flight to a detector, which is proportional to their mass-to-charge ratio.
ToF-SIMS analysis of sulfonate-containing surfactants can reveal characteristic fragment ions. For example, in the analysis of overbased calcium alkyl benzene sulfonate micelles, ToF-SIMS has been used to identify the presence of CHSO₃⁻ ions, which are characteristic of the surfactant molecules. researchgate.net The technique can also provide information on the distribution of different chemical species, such as the calcium and sulfonate components, within a sample. researchgate.net
| Technique | Primary Application | Key Findings/Capabilities | Reference |
|---|---|---|---|
| ESI-MS | Molecular ion detection, degradation product analysis | Detects molecular ion (e.g., m/z 691.06 for C₃₆H₅₈CaO₆S₂). Identifies fragmentation patterns for structural elucidation. | massbank.eu |
| HRMS | Isomer differentiation | Distinguishes between branched and linear alkyl chain isomers and different substitution patterns on the aromatic ring based on exact mass. | nih.gov |
| ToF-SIMS | Surface chemical composition analysis | Identifies characteristic ions of the surfactant on surfaces (e.g., CHSO₃⁻). Maps the distribution of elemental and molecular species. | researchgate.net |
Compound Names
| Compound Name |
|---|
| Calcium Dodecylbenzenesulfonate |
| Dodecylbenzenesulfonic acid |
| Benzene |
| Calcium |
| 4-(5-Dodecyl) benzenesulfonate |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical Information at Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is invaluable for analyzing the surface of materials containing Calcium Dodecylbenzenesulfonate, such as precipitates on fabrics or the outer layer of micelles.
In detergency studies, XPS has been employed to investigate the effects of water hardness on cleaning performance. Research showed that precipitates formed by the reaction of linear alkylbenzene sulfonate (LAS) with calcium ions in hard water adhere to fiber surfaces. XPS analysis confirmed the presence of Calcium Dodecylbenzenesulfonate precipitates on cotton fabric surfaces even after washing, demonstrating the technique's ability to identify and quantify surfactant residues. nih.gov
For more complex systems like overbased calcium alkyl benzene sulfonate (OCABS) micelles used in lubricants, XPS provides detailed chemical composition. researchgate.net By analyzing the high-resolution spectra of specific elements, different calcium species can be identified. For instance, the Ca 2p spectrum of OCABS micelles can be deconvoluted into three distinct components, corresponding to calcium sulfonate, calcium carbonate (often the core of the micelle), and residual calcium hydroxide (B78521). researchgate.net This level of detail is crucial for understanding the structure and composition of these nanoparticles. researchgate.net The technique's sensitivity allows for the differentiation of these compounds based on slight shifts in the binding energies of the core electrons, which are influenced by the local chemical environment. researchgate.netnih.gov
Table 1: Deconvolution of Ca 2p XPS Spectrum for Overbased Calcium Alkyl Benzene Sulfonate (OCABS) Micelles This table is based on findings from studies on overbased calcium sulfonate detergents. researchgate.net
| Component | Chemical Species | Description |
| Spectrum 1 | Calcium Sulfonate | Represents the surfactant shell of the micelle. |
| Spectrum 2 | Calcium Carbonate | Corresponds to the amorphous calcium carbonate core. |
| Spectrum 3 | Calcium Hydroxide | Indicates the presence of residual reactant within the nanoparticle. |
X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Chemical State Determination
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique that provides information on the oxidation state and coordination chemistry (local geometry) of the absorbing atom. uu.nl It is particularly useful for characterizing the local environment of calcium atoms in both crystalline and amorphous materials, making it ideal for studying Calcium Dodecylbenzenesulfonate and related systems. uu.nlnih.gov
XANES has been successfully applied to study the synthesis of sulfonate-stabilized calcium carbonate particles, which are analogous to the structures found in overbased detergents. nih.gov Operando XANES studies, where spectra are collected during the reaction process, can monitor changes in the local calcium environment in real-time. nih.gov The Ca K-edge XANES spectra exhibit features that are highly sensitive to the structure of calcium-containing materials. nih.gov For example, electronic transitions such as 1s → 3d and 1s → 4p, and the scattering of photoelectrons off neighboring oxygen atoms, produce a unique spectral fingerprint for each calcium species (e.g., calcium hydroxide vs. calcium carbonate). nih.gov
In the analysis of pre-formed overbased calcium alkyl benzene sulfonate (OCABS) micelles, XANES spectra can definitively identify the chemical nature of the calcium in the core. researchgate.net By comparing the XANES spectrum of the OCABS sample to that of a pure calcite powder standard, researchers can confirm the presence of amorphous calcium carbonate within the micelles. researchgate.net The unique fine structure of the L3,2 edges in calcium's soft X-ray absorption spectrum is also distinct for each compound, allowing for differentiation based on local structure. researchgate.net
Table 2: Diagnostic Features in Ca K-edge XANES Spectra for Calcium Compounds This table is based on findings from XAS studies of calcium-containing materials. nih.gov
| Spectral Feature (Approx. Energy) | Electronic Transition / Interaction | Information Provided |
| ~4040 eV (Pre-edge) | 1s → 3d | Sensitive to the local symmetry and coordination of the Ca atom. |
| ~4050 eV | Photoelectron scattering off first shell oxygen neighbors | Correlates with the immediate coordination environment of calcium. |
| ~4058 eV (Post-edge) | Multiple scattering between Ca 4p and neighboring Ca atoms | Influenced by longer-range order and Ca-Ca interactions. |
Microscopic and Scattering Techniques for Morphological and Structural Elucidation
Scanning Electron Microscopy (SEM) for Aggregation and Morphological Changes
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and aggregation state of materials at the micro- and nanoscale. oup.comacs.org In the context of Calcium Dodecylbenzenesulfonate, SEM is used to observe the form and structure of precipitates, the morphology of modified particles, and changes in aggregation.
Studies on the interaction between sodium dodecylbenzene (B1670861) sulfonate (SDBS) and calcium carbonate (CaCO3) have used SEM to show how the surfactant alters crystal morphology. ataman-chemicals.com In the absence of the surfactant, CaCO3 precipitates as regular rhombic crystals, but in its presence, spherical particles are formed, indicating that the surfactant modifies the crystal growth mode. ataman-chemicals.com SEM has also been critical in detergency research, providing direct visual evidence of Calcium Dodecylbenzenesulfonate (Ca(LAS)2) precipitates clinging to fabric fibers, which helps to explain the reduced cleaning performance in hard water. nih.gov Furthermore, SEM analysis can reveal the state of dispersion and interfacial adhesion in composites containing dodecylbenzene sulfonate-modified fillers. researchgate.net
Transmission Electron Microscopy (TEM) for Particle Size and Morphology
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed characterization of nanoparticle size, shape, and internal structure. For overbased detergents, TEM is essential for measuring the size of the core nanoparticles. Studies on overbased calcium alkyl benzene sulfonate (OCABS) have used TEM to reveal the presence of well-defined, nanosized micelles. researchgate.netresearchgate.net
The technique is also broadly used to assess the effect of surfactants on particle formation. For example, TEM has shown that coating magnetite nanoparticles with sodium dodecylbenzene sulfonate (SDBS) results in a smaller particle size compared to uncoated nanoparticles, demonstrating the surfactant's role as a stabilizing agent. science.gov In studies of reaction mechanisms, TEM, in conjunction with SEM, can track morphological changes and aggregation throughout a process involving surfactants. researchgate.net Advanced techniques like cryogenic TEM (cryo-EM) can be applied to visualize the delicate structures of surfactant assemblies like vesicles and micelles in a near-native, hydrated state. acs.org
Energy Filtered Transmission Electron Microscopy (EFTEM) for Detailed Chemical Mapping
Energy Filtered Transmission Electron Microscopy (EFTEM) is an advanced TEM technique that combines high-resolution imaging with elemental analysis. usu.edu By filtering electrons based on their energy loss, EFTEM can generate element-specific maps, revealing the spatial distribution of different elements within a nanoparticle. usu.edu
This methodology has been applied with great success to elucidate the detailed structure of overbased calcium alkyl benzene sulfonate (OCABS) micelles. researchgate.netresearchgate.net EFTEM analysis can create separate images showing the distribution of calcium and carbon. For OCABS micelles, calcium maps clearly delineate the calcium-rich core of the nanoparticle. researchgate.net An image generated using the calcium M2,3 edge, for example, highlights the location of the calcium carbonate and calcium hydroxide within the micelle structure, while carbon mapping can help visualize the surrounding sulfonate surfactant layer. researchgate.net This powerful chemical mapping capability confirms the core-shell structure of these detergent nanoparticles, which is difficult to ascertain using conventional microscopy alone. researchgate.netusu.edu
Neutron Reflectometry for Adsorption at Interfaces
Neutron Reflectometry (NR) is a technique used to probe the structure of thin films and surfaces, making it exceptionally well-suited for studying the adsorption of surfactants at interfaces, such as the air-water or solid-water interface. ox.ac.uk The technique measures the reflectivity of a neutron beam from a flat surface to determine properties like the thickness, density, and composition of adsorbed layers.
NR has been instrumental in studying the impact of calcium ions on the adsorption of sodium dodecylbenzenesulfonate (LAS) at the air-water interface. researchgate.netacs.org These studies are directly relevant to the behavior of Calcium Dodecylbenzenesulfonate. Research has shown that the addition of Ca2+ ions to a solution of LAS leads to an increased amount of surfactant adsorbed at the interface. acs.orgresearchgate.netnih.gov This is due to the strong binding between the divalent calcium ions and the anionic sulfonate headgroups, which reduces electrostatic repulsion between the headgroups and allows for denser packing at the surface. acs.org NR can provide quantitative data on the adsorbed amount (surface excess) and the thickness of the adsorbed surfactant layer, offering fundamental insights into the interfacial properties that govern emulsification, foaming, and detergency. ox.ac.ukresearchgate.net
Small-Angle Neutron Scattering (SANS) for Self-Assembly in Solution
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the nanoscale structure of materials, making it ideal for studying the self-assembly of surfactants like calcium dodecylbenzenesulfonate in solution. mdpi.comkemdikbud.go.id SANS provides information on the size, shape, and arrangement of micelles, which are aggregates formed by surfactant molecules above a certain concentration known as the critical micelle concentration (CMC). kemdikbud.go.id
In a typical SANS experiment, a beam of neutrons is directed at a sample solution. acs.org The scattering pattern of the neutrons provides data on the structure of the particles in the solution. aip.org By analyzing the SANS data, researchers can determine parameters such as the aggregation number (the number of surfactant molecules in a micelle), the micelle's shape (e.g., spherical, ellipsoidal, or cylindrical), and the interactions between micelles. kemdikbud.go.idnsf.gov The use of deuterated solvents, like D₂O, enhances the contrast between the surfactant molecules and the solvent, improving the quality of the SANS data. kemdikbud.go.idacs.org
Studies on similar anionic surfactants, such as sodium dodecylbenzene sulfonate (LAS), have shown that in the absence of electrolytes, they form small, charged, globular micelles. researchgate.net The addition of divalent cations like Ca²⁺ can significantly influence the self-assembly behavior, often promoting the formation of more complex structures like planar aggregates or multilamellar vesicles. researchgate.net This is due to the strong interaction between the calcium ions and the sulfonate headgroups of the surfactant molecules. researchgate.net Time-resolved SANS can also be employed to study the kinetics of micelle formation and evolution. rsc.org
The table below summarizes typical parameters obtained from SANS analysis of surfactant solutions.
| Parameter | Description |
| Aggregation Number (η) | The number of surfactant molecules per micelle. |
| Micelle Shape | Can be spherical, ellipsoidal, cylindrical, or lamellar. |
| Core Radius | The radius of the hydrophobic core of the micelle. |
| Shell Thickness | The thickness of the hydrophilic shell of the micelle. |
| Inter-micellar Interaction | Describes the repulsive or attractive forces between micelles. |
Chromatographic Methods for Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of components in complex mixtures, including commercial formulations of calcium dodecylbenzenesulfonate. nih.govunesp.br
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of non-volatile mixtures. rroij.comsolubilityofthings.com It is often used to monitor the progress of chemical reactions or for the initial screening of samples. rroij.com In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. rroij.com The plate is then placed in a developing chamber with a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. rroij.com For instance, TLC can be used for the identification of calcium salts in various applications. fujifilm.com
Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a high-resolution technique suitable for separating and analyzing volatile compounds. For the analysis of less volatile substances like alkylbenzenesulfonates, a derivatization step is typically required to convert them into more volatile forms, such as methyl esters. unlv.eduresearchgate.net An improved microdesulphonation/GLC procedure has been developed for the specific determination of linear alkylbenzene sulfonates (LAS) in environmental samples. scispace.com This method allows for the determination of the mean relative molecular mass of the alkylbenzene used to manufacture the sulfonated products. bsigroup.com
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation and quantification of components in a liquid mixture. cir-safety.org It offers high resolution and sensitivity. Several HPLC methods have been developed for the analysis of linear alkylbenzene sulfonates (LAS). nih.govtubitak.gov.trresearchgate.net These methods often employ reversed-phase columns (e.g., C8 or C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer containing an ion-pairing agent such as sodium perchlorate. tubitak.gov.trresearchgate.netresearchgate.net A UV detector is commonly used for detection. nih.govresearchgate.net HPLC can effectively separate LAS homologues and isomers, which is crucial for detailed characterization. tubitak.gov.tr
The following table presents typical conditions for HPLC analysis of LAS.
| Parameter | Condition | Reference |
| Column | C8 or C18 reversed-phase | researchgate.net |
| Mobile Phase | Acetonitrile/water or Methanol/water with an ion-pairing agent | nih.govtubitak.gov.tr |
| Detector | UV or Fluorescence | nih.govresearchgate.net |
| Flow Rate | Typically 0.2-1.5 mL/min | researchgate.netshimadzu.com |
| Column Temperature | Often maintained around 30-40°C | researchgate.netshimadzu.com |
Liquid Chromatography-Mass Spectrometry (LC-MS-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the quantitative determination of trace levels of surfactants in complex matrices like environmental water samples. shimadzu.comnih.gov
In LC-MS-MS analysis of anionic surfactants like LAS, a triple quadrupole mass spectrometer is often used, operating in multiple-reaction-monitoring (MRM) mode for enhanced selectivity and sensitivity. shimadzu.com The surfactants are typically detected as deprotonated molecules [M-H]⁻ in negative ion mode. shimadzu.com Online solid-phase extraction (SPE) can be coupled with the LC-MS-MS system to automate sample preparation and pre-concentration, further improving the method's efficiency and detection limits. shimadzu.comnih.gov This methodology allows for the simultaneous determination of various surfactant families. shimadzu.comresearchgate.net
The table below outlines typical parameters for LC-MS-MS analysis of LAS.
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | unesp.brlcms.cz |
| Mass Analyzer | Triple Quadrupole | shimadzu.comshimadzu.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |
| Mobile Phase | Acetonitrile/water with ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer | shimadzu.comlcms.cz |
| Column | C8 or C18 | shimadzu.comlcms.cz |
Thermal Analysis of Calcium Dodecylbenzenesulfonate
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. mdpi.comegyankosh.ac.in
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. egyankosh.ac.inxrfscientific.com For calcium dodecylbenzenesulfonate, TGA can reveal information about its decomposition temperature and the nature of its thermal degradation products, which typically include carbon oxides, sulfur oxides, and calcium oxides. aksci.com Studies on similar metal alkylbenzenesulfonates have shown their thermal decomposition behavior. mdpi.comresearchgate.net For example, sodium 4-n-alkylbenzenesulfonates exhibit high thermal stability. mdpi.com The thermal stability of calcium salts of carboxylic acids has been shown to decrease with increasing aliphatic chain length. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and other phase transitions. mdpi.com For some related compounds, DSC has been used to examine thermotropic liquid-crystalline properties. mdpi.com
The following table summarizes the information obtained from the thermal analysis of metal carboxylates and sulfonates.
| Technique | Information Obtained |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, composition analysis. xrfscientific.com |
| Differential Scanning Calorimetry (DSC) | Melting transitions, phase transitions, liquid-crystalline properties. mdpi.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of materials.
While specific TGA data for Calcium Dodecylbenzenesulfonate is not extensively available in the public domain, analysis of the closely related compound, Sodium Dodecylbenzene Sulfonate (SDBS), offers insights into the expected thermal decomposition behavior. TGA of SDBS shows a slow initial weight loss starting around 200°C, with a more significant and intense weight loss occurring at approximately 400°C, and the process slowing down by 480°C. mdpi.com This decomposition pattern suggests a multi-stage process. After the weight loss, a residue of about 30% remains. mdpi.com
For modified forms of SDBS, the decomposition starts at a higher temperature of 410°C and concludes around 470°C, indicating a faster, single-stage weight loss process with a residue of about 23%. mdpi.com This suggests that modifications to the dodecylbenzenesulfonate structure can influence its thermal stability. Given the structural similarities, Calcium Dodecylbenzenesulfonate is expected to exhibit a comparable multi-stage decomposition profile, though the exact temperatures and residue percentage may differ due to the presence of the divalent calcium ion.
Table 1: TGA Data for Sodium Dodecylbenzene Sulfonate (SDBS) and its Modified Forms
| Sample | Onset of Weight Loss (°C) | End of Weight Loss (°C) | Residue (%) |
| SDBS | 200 | 480 | ~30 |
| SDBS-1 | 410 | 470 | ~23 |
| SDBS-2 | 410 | 470 | ~23 |
| SDBS-3 | 410 | 470 | ~23 |
| SDBS-4 | 410 | 470 | ~23 |
Note: This data is for SDBS and is used as a proxy to infer the potential behavior of Calcium Dodecylbenzenesulfonate.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and crystallite size.
Studies utilizing XRD have indicated that Calcium Dodecylbenzenesulfonate, particularly when formed as a precipitate, is largely amorphous. mdpi.com Research on the interaction of sodium dodecylbenzene sulfonate (SDBS) with Ca²⁺-montmorillonite showed no significant intercalation of the surfactant into the clay layers, as observed by XRD analysis. nih.gov This finding suggests that the interaction is primarily due to the precipitation of calcium dodecylbenzenesulfonate on the exterior of the montmorillonite (B579905). nih.gov
The lyotropic phase behavior of dodecylbenzenesulfonates is significantly influenced by the counterion. acs.org For Calcium Dodecylbenzenesulfonate in water, XRD is instrumental in characterizing the resulting phases. acs.org These systems are known to form large areas of lamellar phases. acs.org The appearance and properties of these lamellar phases, such as swelling behavior and the formation of lamellar units, can be elucidated through XRD studies. acs.org In some instances, precipitates of calcium alkylbenzene sulfonates have been found to be largely amorphous, similar to the poorly crystalline sodium salt. mdpi.com
The addition of Ca²⁺ ions to sodium linear alkylbenzene sulfonate (NaLAS) solutions results in the formation of Ca(LAS)₂, which has been confirmed by energy-dispersive X-ray (EDX) spectroscopy showing a full exchange of Na⁺ for Ca²⁺ in the solid precipitate. mdpi.com The resulting precipitates are generally amorphous, as shown by their X-ray diffractograms. mdpi.com
Supramolecular Chemistry and Self Assembly of Calcium Dodecylbenzenesulfonate Systems
Micellization Behavior of Calcium Dodecylbenzenesulfonate
The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. For Calcium Dodecylbenzenesulfonate, this process is characterized by a critical micelle concentration (CMC), a specific concentration above which individual surfactant molecules (monomers) aggregate to form micelles.
Critical Micelle Concentration (CMC) Determinations
The critical micelle concentration (CMC) is a fundamental parameter that quantifies the concentration of a surfactant required for the onset of micelle formation. For dodecylbenzenesulfonate systems, the CMC is influenced by several factors, including the nature of the counterion. In the absence of additional electrolytes, the CMC for sodium dodecylbenzenesulfonate is approximately 10⁻³ kmol/m³. onepetro.org The presence of salts, particularly those with divalent cations like calcium, significantly lowers the CMC. mdpi.comresearchgate.net For instance, studies on sodium linear alkylbenzene sulfonate (NaLAS) in the presence of calcium chloride (CaCl₂) have shown a marked decrease in the CMC as the concentration of Ca²⁺ ions increases. mdpi.comresearchgate.net
The ability of salts to lower the CMC of sodium dodecylbenzenesulfonate (SDBS) solutions has been observed to follow the order Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > Li⁺. mdpi.com This trend is attributed to the "salting-out" effect, where the addition of electrolytes reduces the electrostatic repulsion between the negatively charged sulfonate headgroups, thereby promoting their aggregation at lower concentrations. mdpi.comresearchgate.net
Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS) in the Presence of Various Salts
| Salt | Concentration (M) | CMC of SDBS (mM) |
|---|---|---|
| None | - | ~2.9 |
| NaCl | 0.001 - 0.1 | Lowered |
| KCl | 0.001 - 0.1 | Lowered |
| LiCl | 0.001 - 0.1 | Lowered |
| CaCl₂ | 0.001 - 0.1 | Significantly Lowered |
| MgCl₂ | 0.001 - 0.1 | Significantly Lowered |
This table is generated based on qualitative findings from the provided text. mdpi.comresearchgate.netmdpi.com
Micellar Aggregation Number Analysis
The micellar aggregation number refers to the average number of surfactant molecules that associate to form a single micelle. This parameter is influenced by factors such as the presence of electrolytes. The addition of salts to ionic surfactant solutions generally leads to an increase in the micelle size and aggregation number. researchgate.net This is because the cations from the salt shield the electrostatic repulsion between the anionic headgroups of the surfactant molecules, allowing for a more compact arrangement and the incorporation of more monomers into the micelle. researchgate.net For sodium dodecylbenzenesulfonate (SDBS), the addition of salts like NaCl and MgCl₂ has been shown to drastically increase the hydrodynamic diameter of the micelles, indicating a growth in micelle size. researchgate.net
Factors Influencing Micelle Formation in Aqueous Solutions
Several factors can influence the formation of micelles in aqueous solutions of dodecylbenzenesulfonate. These include:
Presence of Electrolytes: The addition of salts, especially those containing multivalent cations like Ca²⁺, significantly promotes micellization by reducing the electrostatic repulsion between the surfactant headgroups. mdpi.comresearchgate.net This leads to a lower CMC. mdpi.comresearchgate.net The effectiveness of cations in promoting micellization generally follows a reverse Hofmeister series, with Ca²⁺ being more effective than Na⁺. mdpi.com
Temperature: Temperature can affect the thermodynamics of micellization. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.
Surfactant Structure: The length and branching of the alkyl chain of the dodecylbenzenesulfonate molecule can impact its hydrophobic interactions and, consequently, its CMC and micellar structure. Linear alkylbenzene sulfonates are noted for their low CMC due to their long aliphatic chain. mdpi.com
Solvent Composition: The presence of organic solvents can alter the polarity of the medium and affect the hydrophobic interactions that drive micelle formation.
Impact of Calcium Ions on Surfactant Self-Assembly
Ca²⁺ Counterion Binding to Sulfonate Headgroups
Calcium ions exhibit a strong interaction with the sulfonate headgroups of dodecylbenzenesulfonate molecules. acs.orgnih.govsci-hub.se This binding is stronger than that of monovalent cations like Na⁺. sci-hub.se Molecular dynamics simulations have revealed that the preference of Ca²⁺ for linear alkylbenzene sulfonate (LAS) molecules is due to a strong specific attraction with the sulfonate headgroup, in addition to the electrostatic attraction. sci-hub.se This interaction involves a significant reduction in the hydration shells of both the calcium cation and the sulfonate group, allowing for their direct coupling. sci-hub.se This strong binding neutralizes the negative charge of the headgroups more effectively, reducing electrostatic repulsion and facilitating the aggregation of surfactant molecules. researchgate.netresearchgate.net
Influence on Micellar Aggregation and Ionization
The strong binding of Ca²⁺ ions to the sulfonate headgroups significantly influences micellar aggregation and the degree of micellar ionization. The neutralization of the headgroup charges by Ca²⁺ promotes the formation of larger and more complex micellar structures. acs.orgnih.gov In mixtures of rhamnolipids and sodium dodecylbenzenesulfonate (LAS), the addition of Ca²⁺ promotes the formation of more planar structures. acs.orgnih.gov
Table 2: Summary of the Effects of Calcium Ions on Dodecylbenzenesulfonate Self-Assembly
| Parameter | Effect of Ca²⁺ Addition |
|---|---|
| Critical Micelle Concentration (CMC) | Decreases significantly mdpi.comresearchgate.net |
| Micellar Aggregation Number | Increases researchgate.net |
| Micelle Shape | Promotes formation of more planar or compact structures acs.orgnih.govnih.gov |
| Degree of Micellar Ionization | Decreases acs.orgnih.gov |
This table synthesizes findings from multiple research sources.
Promotion of Higher-Order Structures by Calcium Ions
The presence of divalent calcium ions (Ca²⁺) in dodecylbenzenesulfonate solutions plays a crucial role in promoting the formation of more complex, higher-order supramolecular structures. The strong interaction between the calcium cations and the sulfonate headgroups of the dodecylbenzenesulfonate molecules significantly alters the self-assembly behavior compared to systems with monovalent cations like sodium. researchgate.net This interaction neutralizes the headgroup charge, reduces electrostatic repulsion, and modifies the surfactant packing parameter, thereby favoring the formation of aggregates with lower curvature.
Formation of Planar Aggregates
The addition of calcium ions to dodecylbenzenesulfonate solutions is a key factor in the transition from spherical or globular micelles to more extended, planar aggregates. researchgate.netnih.govacs.org This phenomenon is driven by the strong binding of Ca²⁺ to the anionic surfactant, which effectively shields the electrostatic repulsion between the headgroups. researchgate.net This allows the surfactant molecules to pack more closely together, favoring a geometry that leads to flatter structures.
In mixed surfactant systems, such as those containing dodecylbenzenesulfonate and the biosurfactant rhamnolipid (specifically mono-rhamnose, R1), the presence of Ca²⁺ induces a notable structural change. researchgate.netnih.govacs.org Even at low surfactant concentrations where mixed globular micelles would typically dominate, the addition of calcium promotes a transition to planar structures. researchgate.netnih.govacs.org This effect has also been noted in systems where the symmetric isomer of linear alkylbenzene sulfonate (LAS) is the predominant component, leading to the formation of planar aggregates like multilamellar vesicles. researchgate.net
Multilamellar Vesicle Formation
Multilamellar vesicles (MLVs) are one of the specific types of higher-order structures whose formation is promoted by calcium ions in dodecylbenzenesulfonate systems. researchgate.net MLVs are onion-like structures composed of multiple concentric lipid bilayers. The formation of these vesicles from a lamellar phase is often induced by shear, but the presence of electrolytes like calcium chloride is a critical factor. researchgate.net
In aqueous solutions of linear alkylbenzene sulfonate (LAS), which can exist as a lamellar liquid crystalline material, the addition of electrolytes can induce the formation of MLVs. researchgate.net Studies have shown that calcium ions can facilitate the aggregation and fusion of vesicles. nih.gov For instance, in certain anionic vesicle systems, a minimum Ca²⁺ concentration can trigger these interactions, leading to the formation of larger, aggregated structures. nih.gov The stability and formation of these multilamellar structures can, however, be influenced by other components in the system, such as cholesterol, which can increase membrane rigidity and make vesicles less prone to fusion. nih.gov The ability of Ca²⁺ to bridge and compact the surfactant layers is fundamental to the construction of these complex, layered assemblies. researchgate.net
Spatial Segregation of Components within Mixed Micelles
In mixed surfactant systems, calcium ions can induce not only changes in aggregate shape but also in the internal organization of the components within the micelles. Specifically, in mixtures of dodecylbenzenesulfonate (LAS) and di-rhamnose (R2) rhamnolipids, the addition of Ca²⁺ leads to a phenomenon known as spatial segregation. researchgate.netnih.govacs.org
This effect arises from the differing interactions of the calcium ion with the two types of surfactants. The binding of Ca²⁺ to the dodecylbenzenesulfonate headgroup is significantly stronger than its binding to the rhamnolipid. researchgate.netnih.gov This disparity in binding affinity, coupled with the different preferred curvatures of the two surfactants, results in a complex evolution of micellar aggregation. researchgate.netacs.org The outcome is the formation of mixed micelles where the two surfactant components are not randomly mixed but are instead segregated into distinct domains within the same aggregate. researchgate.netnih.govacs.org This demonstrates the nuanced control that counterions can exert on the morphology and internal structure of mixed surfactant assemblies.
Mixed Surfactant Systems Involving Calcium Dodecylbenzenesulfonate
Calcium dodecylbenzenesulfonate is frequently used in combination with other types of surfactants to create formulations with enhanced properties. The interactions within these mixed systems lead to synergistic effects that are crucial for various industrial applications, from agricultural emulsions to cleaning products.
Interactions with Biosurfactants (e.g., Rhamnolipids)
The blending of calcium dodecylbenzenesulfonate (or its sodium salt, LAS, in the presence of Ca²⁺) with rhamnolipids, a class of biosurfactants, has been a subject of detailed study. These mixtures exhibit improved tolerance to calcium ions, a significant advantage in hard water applications. researchgate.netacs.org Rhamnolipids themselves are relatively tolerant to calcium due to their predominantly non-ionic character, especially at high pH. researchgate.netnih.govacs.org
Studies using small-angle neutron scattering (SANS) and neutron reflectometry have elucidated the nature of these interactions. researchgate.netnih.gov Key findings include:
Structural Transitions : As mentioned previously, Ca²⁺ promotes the formation of planar structures in mono-rhamnose (R1)/LAS mixtures. nih.govacs.org
Spatial Segregation : In di-rhamnose (R2)/LAS mixtures, the stronger binding of Ca²⁺ to LAS leads to spatial segregation of the components within the micelles. researchgate.netnih.govacs.org
Surface Adsorption : In R2/LAS mixtures, the addition of Ca²⁺ can result in increased adsorption at the air-water interface, with the surface becoming slightly richer in the R2 component. researchgate.netnih.govacs.org
The interaction behavior can vary, with some rhamnolipid-dodecylbenzenesulfonate mixtures showing ideal mixing behavior while others show deviations from ideality, highlighting the complexity of these systems. mdpi.com
| Mixed System | Effect of Ca²⁺ Addition | Primary Research Finding | Reference |
|---|---|---|---|
| Mono-rhamnose (R1) / LAS | Promotes formation of planar structures | Shift from globular to planar aggregates even at low surfactant concentrations. | researchgate.net, nih.gov, acs.org |
| Di-rhamnose (R2) / LAS | Induces spatial segregation within micelles | Complex evolution in micellar aggregation due to differential Ca²⁺ binding. | researchgate.net, nih.gov, acs.org |
| Rhamnolipid / LAS Blends | Improves calcium tolerance | Rhamnolipids help to mitigate the precipitation of the anionic surfactant in the presence of Ca²⁺. | researchgate.net, acs.org |
Blending with Non-ionic Surfactants (e.g., Nonylphenol Ethoxylates)
Calcium dodecylbenzenesulfonate is commonly blended with non-ionic surfactants, such as nonylphenol ethoxylates, to formulate stable emulsions, particularly for agricultural pesticides. ataman-chemicals.comtandfonline.comtandfonline.com In these emulsifiable concentrates (EC), the calcium dodecylbenzenesulfonate acts as the anionic emulsifier, while the nonylphenol ethoxylate serves as the non-ionic component. ataman-chemicals.comresearchgate.net
The stability of these emulsions is closely related to the formation of mixed micelles and the hydrophilic-lipophilic balance (HLB) of the surfactant blend. tandfonline.comresearchgate.net Research has shown that the combination of these anionic and non-ionic surfactants is highly effective for creating spontaneous and stable emulsions. ataman-chemicals.comtandfonline.comtandfonline.com The nonylphenol ethoxylates used can have varying numbers of ethylene (B1197577) oxide units, which allows for the fine-tuning of the HLB value of the final formulation to match the specific pesticide and solvent system. tandfonline.comtandfonline.com
| Component A (Anionic) | Component B (Non-ionic) | Application | Key Finding | Reference |
|---|---|---|---|---|
| Calcium Dodecylbenzenesulfonate | Nonylphenol Ethoxylates | Pesticide Emulsions | Mixed micelle formation correlates with emulsion stability. The blend allows for the creation of spontaneous and stable emulsions. | ataman-chemicals.com, tandfonline.com, tandfonline.com |
Phase Behavior and Mixed Micelle Formation
The chemical compound identified by EINECS number 274-314-3 is Calcium Dodecylbenzenesulfonate. This anionic surfactant, consisting of a calcium cation and two dodecylbenzenesulfonate anions, exhibits complex supramolecular behavior in solution, characterized by self-assembly into various structures, pronounced phase transitions, and the formation of mixed micelles with other surfactants.
The lyotropic phase behavior of dodecylbenzenesulfonates (DoBS) is significantly influenced by the nature of the counterion and the concentration in water. researchgate.netacs.org For Calcium Dodecylbenzenesulfonate, Ca(DoBS)₂, the divalent nature of the calcium ion plays a crucial role in its self-assembly, leading to distinct phase characteristics compared to its monovalent counterparts like Sodium Dodecylbenzenesulfonate (NaDBS).
Research into the Ca(DoBS)₂/water system has revealed that it predominantly forms lamellar phases over large concentration ranges. researchgate.netacs.org A lamellar phase (Lα) is characterized by surfactant molecules arranging themselves into bilayer sheets separated by layers of the solvent, in this case, water. wikipedia.org Unlike some monovalent dodecylbenzenesulfonates which may exhibit hexagonal or micellar phases, the Ca(DoBS)₂ system shows a strong propensity for these layered structures. The phase behavior of the Ca(DoBS)₂/water system appears to be less sensitive to temperature changes compared to its alkali metal counterparts. acs.org
The table below summarizes the observed phases for the Calcium Dodecylbenzenesulfonate/water system at ambient temperature, as characterized by methods such as light microscopy, X-ray diffraction, and freeze-fracture electron microscopy.
| Concentration of Ca(DoBS)₂ (wt %) | Phase | Description |
| Low Concentrations | Isotropic Solution (L₁) | Surfactant exists as monomers and potentially small micelles dispersed in water. |
| Intermediate to High Concentrations | Lamellar Phase (Lα) | Surfactant molecules self-assemble into extended bilayer structures separated by water layers. |
| Very High Concentrations | Crystalline/Solid Phase | At very high surfactant concentrations, a solid or crystalline phase of Ca(DoBS)₂ is present. |
This table is based on descriptive findings from scientific literature. researchgate.netacs.org The exact concentration boundaries can be influenced by the specific isomeric composition of the dodecylbenzene (B1670861) chain.
The formation of mixed micelles is a key aspect of the application of Calcium Dodecylbenzenesulfonate, particularly in formulations like pesticide emulsifiable concentrates. jst.go.jp It is often blended with non-ionic surfactants, such as nonylphenol ethoxylates, to enhance the stability of emulsions. jst.go.jp The mixing of an anionic surfactant like Calcium Dodecylbenzenesulfonate with a non-ionic surfactant can lead to synergistic interactions, resulting in mixed micelles with properties that are more favorable for specific applications than those of the individual surfactants.
The interaction between anionic and non-ionic surfactants in forming mixed micelles can be quantified using theoretical frameworks like the regular solution theory, which employs an interaction parameter (β) to describe the nature and strength of the interaction. mdpi.com A negative value for this parameter typically signifies a synergistic interaction, meaning the mixture is more favorable for micellization than the individual components. mdpi.com
The following table illustrates the expected trends in a mixed micellar system of Calcium Dodecylbenzenesulfonate (Anionic) and a non-ionic surfactant (e.g., a nonylphenol ethoxylate), based on research on analogous systems.
| Mole Fraction of Non-ionic Surfactant | Expected Critical Micelle Concentration (CMC) | Micellar Composition (Mole Fraction of Anionic Surfactant in Micelle) | Interaction Parameter (β) |
| 0.0 | CMC of pure Anionic Surfactant | 1.0 | N/A |
| 0.2 | Lower than ideal mixture | > 0.8 | Negative |
| 0.5 | Significantly Lower than ideal mixture | ~ 0.5 | Negative |
| 0.8 | Lower than ideal mixture | < 0.2 | Negative |
| 1.0 | CMC of pure Non-ionic Surfactant | 0.0 | N/A |
This table provides a conceptual representation of mixed micelle formation based on established principles and findings from similar anionic-nonionic surfactant systems. scialert.netresearchgate.netmdpi.com Specific quantitative values for the Ca(DoBS)₂ system require dedicated experimental investigation.
Environmental Chemistry and Mechanistic Degradation Studies of Calcium Dodecylbenzenesulfonate
Biodegradation Pathways and Mechanisms of Calcium Dodecylbenzenesulfonate
The environmental degradation of Calcium Dodecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) group of surfactants, is a critical process that mitigates its accumulation in aquatic and terrestrial systems. The primary mechanism for its removal from the environment is biodegradation, a complex process driven by various microorganisms. nih.govindustrialchemicals.gov.au This process can be broadly categorized into several sequential steps: initial attack on the alkyl chain, desulfonation of the aromatic ring, and subsequent cleavage of the benzene (B151609) ring, ultimately leading to mineralization. industrialchemicals.gov.aunih.gov
Microbial Degradation Processes (Bacteria, Algae)
A diverse range of microorganisms, including bacteria and algae, are capable of degrading linear alkylbenzene sulfonates. nih.gov Bacterial communities, particularly gram-negative aerobic rods and helical bacteria, have been identified as key players in the breakdown of these surfactants in environments like coastal seawater. nih.govresearchgate.net Genera such as Alcaligenes and Pseudomonas are frequently implicated in this process. nih.govresearchgate.net
Algae also contribute significantly to the degradation of dodecyl benzene sulfonate (DBS). nih.gov Studies utilizing the freshwater alga Chlorella vulgaris have demonstrated its ability to biodegrade DBS. nih.gov Biofilms, which are complex communities composed of algae, bacteria, and minerals, are also effective in breaking down these surfactants. nih.gov The degradation process in the presence of algae can be accelerated under light conditions, suggesting the involvement of reactive oxygen species (ROS) generated during photosynthesis. nih.gov
| Microorganism Type | Examples | Role in Degradation |
| Bacteria | Pseudomonas sp., Alcaligenes sp. | Capable of initiating the degradation cascade, including oxidation of the alkyl chain and desulfonation. nih.govresearchgate.net |
| Algae | Chlorella vulgaris | Degrades DBS, with the process often enhanced by photosynthesis and the production of reactive oxygen species. nih.gov |
Aliphatic Long-Chain Oxidation Pathways
The initial and rate-limiting step in the aerobic biodegradation of LAS is the oxidation of the long aliphatic side chain. industrialchemicals.gov.auresearchgate.net The process typically begins with a terminal oxidation (ω-oxidation) at the methyl group furthest from the benzene ring. industrialchemicals.gov.auwho.int This initial attack is carried out by monooxygenase enzymes, which introduce a hydroxyl group that is subsequently oxidized to a carboxylic acid. nih.govrsc.org
Following this initial oxidation, the alkyl chain is progressively shortened through a process known as β-oxidation. researchgate.netwho.int In this pathway, two-carbon units are sequentially cleaved from the carboxyl end of the chain. researchgate.net This repeated shortening of the aliphatic chain leads to the formation of a series of intermediate compounds known as sulfophenyl carboxylates (SPCs). industrialchemicals.gov.au
Desulfonation Mechanisms
Desulfonation, the cleavage of the sulfonate group (-SO₃⁻) from the benzene ring, is a crucial step in the complete mineralization of the surfactant molecule. nih.govnih.gov This process typically occurs after the alkyl chain has been significantly shortened by oxidation. industrialchemicals.gov.au The removal of the highly polar sulfonate group reduces the water solubility of the intermediate and facilitates the subsequent degradation of the aromatic ring. nih.gov The enzymatic mechanisms responsible for desulfonation in various microbial communities enable the organisms to utilize the sulfur from the sulfonate group for their metabolic needs.
Benzene Ring Cleavage Mechanisms and Epoxidation
Once the alkyl chain is shortened and the sulfonate group is removed, the resulting aromatic structure undergoes ring cleavage. industrialchemicals.gov.aunih.gov This is an oxidative process carried out by specific bacterial strains possessing the necessary enzymatic machinery. nih.gov Research involving Chlorella vulgaris suggests a pathway where the benzene ring is epoxidized, leading to the formation of simpler organic acids like acetic acid and succinic acid. nih.govrsc.org These smaller molecules can then readily enter central metabolic pathways and be completely degraded to carbon dioxide and water. nih.govrsc.org
Identification of Intermediate and Final Decomposition Products
The stepwise degradation of Calcium Dodecylbenzenesulfonate results in the transient formation of numerous intermediate products before ultimate mineralization. The identification of these intermediates is key to understanding the degradation pathway.
Early-stage intermediates are primarily the sulfophenyl carboxylates (SPCs) of varying alkyl chain lengths, resulting from ω- and β-oxidation. industrialchemicals.gov.au One study specifically detected 4-sodium sulfophenyldodecanoate acid and its shorter-chain homologs during the degradation of a similar compound by C. vulgaris. nih.govrsc.org As the degradation proceeds, desulfonation and ring cleavage lead to a variety of smaller molecules. The final decomposition products of complete biodegradation are inorganic small molecules, primarily carbon dioxide and water. nih.govrsc.org
Following desulfonation, several aromatic intermediates have been detected. These compounds represent the remaining benzene ring structure after the removal of the alkyl chain and sulfonate group. Research has identified compounds such as benzoic acid and sodium benzoate (B1203000) as intermediates. nih.gov In some degradation studies, more complex aromatic structures have also been found.
| Intermediate Product | Preceding Step | Source |
| Sulfophenyl Carboxylates (SPCs) | Aliphatic Chain Oxidation | industrialchemicals.gov.au |
| 4-sodium sulfophenyldodecanoate acid | Aliphatic Chain Oxidation | nih.govrsc.org |
| Benzoic Acid | Desulfonation | nih.govrsc.org |
| 1-tetralone | Desulfonation | nih.gov |
| 1-indanone | Desulfonation | nih.gov |
| Naphthalene | Desulfonation | nih.gov |
| Acetic Acid | Benzene Ring Epoxidation | nih.govrsc.org |
| Succinic Acid | Benzene Ring Epoxidation | nih.govrsc.org |
| Carbon Dioxide & Water | Final Mineralization | nih.govrsc.org |
Carboxylic Acid Products (e.g., formaldehyde (B43269), formic acid, benzoic acid, acetic acid, succinic acid)nih.govnih.gov
The biodegradation of the dodecylbenzene (B1670861) sulfonate anion, the active component of Calcium Dodecylbenzenesulfonate, results in the formation of several carboxylic acids as intermediate products. The process typically involves the oxidation of the aliphatic side chain. nih.gov
One identified pathway begins with the oxidation of the terminal end of the long aliphatic chain to form a carboxyl group. Through a process of chain-shortening oxidation, this long chain is progressively broken down. nih.gov This degradation ultimately leads to the formation of formic acid sulfonate, which is then desulfonated to yield benzoic acid. The benzene ring can subsequently be opened through epoxidation, leading to the formation of smaller carboxylic acids such as acetic acid and succinic acid. nih.gov Other studies have specifically identified formaldehyde and formic acid as products of photochemical decomposition. nih.gov
The following table summarizes the key carboxylic acid products formed during the degradation of dodecylbenzenesulfonate.
| Degradation Product | Precursor Stage/Process |
| Formic Acid | Photochemical Decomposition, Biodegradation nih.govnih.gov |
| Formaldehyde | Photochemical Decomposition nih.gov |
| Benzoic Acid | Desulfonation of formic acid sulfonate nih.gov |
| Acetic Acid | Ring-opening oxidation of the benzene ring nih.gov |
| Succinic Acid | Ring-opening oxidation of the benzene ring nih.gov |
Role of Activated Sludge in Biodegradationnih.govoecd.org
Activated sludge, a key component of secondary wastewater treatment, plays a crucial role in the biodegradation of Calcium Dodecylbenzenesulfonate. The process begins with a rapid initial decrease in the surfactant's concentration in the water, primarily due to its adsorption onto the activated sludge. nih.gov This is followed by an acclimation period, where the microbial communities adapt, before a final phase of active degradation commences. nih.gov
The microorganisms within the sludge, including various strains of bacteria, possess the necessary enzymes for breaking down the surfactant. nih.govresearchgate.net The enzymes involved in the beta-oxidation of the alkyl chain are typically a normal part of bacterial fatty acid metabolism. In contrast, the enzymes responsible for desulfonation (cleaving the sulfonate group) and aromatic ring cleavage are generally inducible, meaning they are produced by the bacteria in response to the presence of the surfactant. nih.gov The affinity of dodecylbenzenesulfonate for partitioning to activated sludge is high, which facilitates its removal from wastewater. oecd.org
Abiotic Degradation Mechanisms
Beyond biological breakdown, Calcium Dodecylbenzenesulfonate is subject to abiotic degradation, primarily through photochemical processes initiated by the absorption of light energy.
Photochemical Decomposition Pathwaysnih.govscispace.com
Photochemical decomposition occurs when dodecylbenzenesulfonate in an aqueous solution is exposed to ultraviolet (UV) light. The absorption of photons can lead to the excitation of the molecule and the generation of highly reactive species like hydroxyl radicals, which attack the organic structure. scispace.com These reactions can proceed through direct photolysis or be catalyzed by substances like titanium dioxide (TiO2), a process known as photocatalysis. scispace.com The ultimate products of these pathways, under suitable conditions, are carbon dioxide, water, and low molecular weight aliphatic acids. scispace.com The degradation process involves the cleavage of the aromatic moiety of the molecule. scispace.com
Effect of Wavelength on Decomposition Ratesnih.gov
The rate of photochemical decomposition is highly dependent on the wavelength of the incident light. Studies involving monochromatic irradiation of dodecylbenzenesulfonate in water have shown that the decomposition rate varies significantly across the light spectrum. The highest rate of decomposition is observed at a wavelength of 215 nm. nih.gov
| Wavelength Range | Decomposition Rate Observation |
| 200 - 700 nm | Varied decomposition rates observed nih.gov |
| 215 nm | Largest decomposition rate observed nih.gov |
Identification of Photochemical Productsnih.gov
The breakdown of dodecylbenzenesulfonate via photochemical pathways leads to the formation of simpler, smaller molecules. Research has specifically identified formaldehyde and formic acid as products resulting from these light-induced reactions. nih.gov
Environmental Fate and Transport Mechanisms
The environmental fate and transport of a chemical describe its movement and persistence in various environmental compartments. cdc.govepa.gov For Calcium Dodecylbenzenesulfonate, its behavior is governed by its physical and chemical properties. cdc.gov
The dodecylbenzenesulfonate anion has a tendency to adsorb to solids. In soil and sediment, linear alkylbenzene sulfonates tend to partition to substrates, particularly those with organic carbon content. oecd.org This sorption to soil and sediment can limit its mobility in the subsurface, reducing the potential for it to leach into groundwater. cdc.gov
Despite this, transport via water is a significant pathway. As a surfactant used in detergents, it is primarily disposed of into the sewerage system, leading to its presence in wastewater and potentially in surface waters if treatment is incomplete. oecd.org Once in the aquatic environment, it is subject to the degradation mechanisms previously discussed. The potential for bioaccumulation, or the buildup of the chemical in organisms, is considered to be low. oecd.org
Precipitation of Calcium Dodecylbenzenesulfonate in Water Systems
The solubility of calcium dodecylbenzenesulfonate in water is a critical factor influencing its environmental fate. As an anionic surfactant, it can precipitate in the presence of divalent cations like calcium (Ca²⁺), which are common in natural water systems. The formation of insoluble calcium salts of dodecylbenzenesulfonate can occur when the concentrations of both the surfactant and calcium ions reach a certain threshold.
The precipitation process is a significant removal mechanism of the surfactant from the water column. For instance, in the presence of Ca²⁺ ions, sodium dodecylbenzenesulfonate (a related compound) readily precipitates as insoluble calcium dodecylbenzenesulfonate. This reaction is influenced by the concentration of Ca²⁺, with precipitation occurring more readily at higher concentrations. Research has shown that the maximum salt tolerance of sodium linear alkylbenzene sulfonate (NaLAS) is approximately 0.1 g/L of Ca²⁺ before the sparingly soluble Ca(LAS)₂·2H₂O salt begins to form. nih.govresearchgate.net The resulting precipitates are often amorphous in nature. nih.gov
This precipitation is not only dependent on the concentration of calcium ions but also on the surfactant concentration itself. Boundary diagrams can be established to delineate clear and turbid zones based on these concentrations, with the separation line indicating the precipitation point. nih.gov
Table 1: Factors Influencing Precipitation of Calcium Dodecylbenzenesulfonate
| Factor | Influence on Precipitation | References |
| Calcium Ion (Ca²⁺) Concentration | Higher concentrations increase the likelihood of precipitation. | nih.govnih.gov |
| Surfactant Concentration | Precipitation occurs above a certain threshold concentration of the surfactant in the presence of Ca²⁺. | nih.govnih.gov |
| Presence of Other Electrolytes | Can influence the solubility and precipitation of the surfactant. | nih.govresearchgate.net |
Influence of Water Hardness on Bioavailability
Water hardness, primarily determined by the concentration of calcium and magnesium ions, plays a crucial role in the bioavailability of calcium dodecylbenzenesulfonate. The precipitation of the surfactant with calcium ions directly reduces its concentration in the dissolved phase, thereby lowering its availability to aquatic organisms. nih.gov
When calcium dodecylbenzenesulfonate precipitates, its bioavailability decreases, leading to a reduction in its toxicity to aquatic life, even at high nominal concentrations of the surfactant. nih.gov This is consistent with the "free ion activity model," which posits that the toxicity of a chemical is mainly due to the bioavailable ionic species rather than the precipitated form. nih.gov The interaction with hardness ions like calcium and magnesium can lead to the formation of insoluble salts, which are less available for uptake by organisms. researchgate.net
The hardness of water can significantly affect the performance and environmental impact of anionic surfactants. In hard water, these surfactants can bind with calcium or magnesium ions and precipitate, which reduces their effective concentration and biological availability. researchgate.net
Adsorption to Environmental Matrices (e.g., Activated Sludge, Sediments)
Adsorption to solid particles is another key process governing the environmental distribution of calcium dodecylbenzenesulfonate. This surfactant has a tendency to adsorb to various environmental matrices, including activated sludge in wastewater treatment plants and sediments in aquatic environments. nih.govnih.gov
In wastewater treatment facilities, a significant portion of linear alkylbenzene sulfonates (LAS), the class of compounds to which calcium dodecylbenzenesulfonate belongs, is removed through sorption onto sludge particles. nih.gov The hydrophobic interactions between the aliphatic chains of the surfactant and the organic matter in the sludge are a primary mechanism for this adsorption. researchgate.net
Similarly, in natural water bodies, dodecylbenzenesulfonates adsorb to sediments. The sorption behavior is influenced by the organic carbon content of the sediments, with partitioning into the organic matter being a key process. researchgate.net The sorption of sodium dodecylbenzene sulfonate (SDBS) onto marine sediments has been shown to be a relatively fast process, reaching equilibrium in about 100 minutes. researchgate.net The removal of SDBS by montmorillonite (B579905), a type of clay mineral found in sediments, has been attributed primarily to precipitation with Ca²⁺ released from the clay via cation exchange. nih.gov
Table 2: Adsorption of Dodecylbenzenesulfonates on Environmental Matrices
| Matrix | Adsorption Mechanism | Key Influencing Factors | References |
| Activated Sludge | Sorption, hydrophobic interactions. | Organic matter content. | researchgate.netnih.gov |
| Sediments | Partitioning into organic carbon, precipitation with cations. | Organic carbon content, presence of cations like Ca²⁺, salinity, pH, temperature. | researchgate.netnih.gov |
| Activated Carbon | Dispersive interactions. | Surface area of the carbon, presence of electrolytes. | nih.govresearchgate.net |
Comparison of Aerobic and Anaerobic Degradation Conditions
The biodegradation of calcium dodecylbenzenesulfonate is highly dependent on the presence or absence of oxygen. Generally, linear alkylbenzene sulfonates are readily biodegradable under aerobic conditions but are considered more resistant to degradation under anaerobic conditions. nih.gov
Aerobic Degradation:
Under aerobic conditions, microorganisms effectively break down linear alkylbenzene sulfonates. This process is a major removal pathway in conventional wastewater treatment plants that utilize activated sludge processes with aeration. nih.gov The ultimate products of aerobic biodegradation are typically carbon dioxide, water, and sulfate (B86663).
Anaerobic Degradation:
Historically, LAS has been considered resistant to biodegradation in anaerobic environments, such as in digested sewage sludge or deep sediment layers. nih.gov The concentration of LAS in sewage sludge often increases during anaerobic digestion due to the breakdown of other organic matter, not the degradation of LAS itself. nih.gov
However, some studies have shown that under specific methanogenic conditions, some level of anaerobic biodegradation of dodecylbenzene sulfonate can occur. For example, in a lab-scale reactor, about 20% of C12 LAS was biotransformed under methanogenic conditions. nih.gov Another study in an upflow anaerobic sludge blanket (UASB) reactor showed 37% biodegradation under thermophilic conditions. nih.gov Despite these findings, the rate and extent of anaerobic degradation are generally much lower than under aerobic conditions. researchgate.net The persistence of these compounds under anaerobic conditions can lead to their accumulation in anoxic sediments. nih.gov
Table 3: Comparison of Aerobic and Anaerobic Biodegradation of Dodecylbenzenesulfonates
| Condition | Degradation Potential | Primary End Products | Environmental Significance | References |
| Aerobic | High | Carbon dioxide, water, sulfate. | Effective removal in wastewater treatment plants. | nih.gov |
| Anaerobic | Low to moderate (condition dependent) | Methane, carbon dioxide (if fully mineralized). | Potential for persistence and accumulation in anoxic environments. | nih.govnih.govresearchgate.net |
Interfacial Science and Adsorption Phenomena Involving Calcium Dodecylbenzenesulfonate
Adsorption at Air-Water and Solid-Liquid Interfaces
Calcium dodecylbenzenesulfonate, an anionic surfactant, exhibits distinct adsorption behaviors at various interfaces, which is fundamental to its applications.
The adsorption of dodecylbenzenesulfonate at the air-water interface is a spontaneous process driven by the amphiphilic nature of the molecule. The hydrophobic dodecylbenzene (B1670861) tail moves towards the air, while the hydrophilic sulfonate head group remains in the water. This arrangement forms a monomolecular film that reduces the surface tension of the water. mdpi.com
The presence of calcium ions (Ca²⁺) significantly enhances this effect compared to monovalent cations like sodium (Na⁺). mdpi.commdpi.com The divalent calcium ions are more effective at screening the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules. mdpi.com This allows for a more compact and denser packing of the surfactant molecules at the interface, leading to a greater reduction in surface tension. mdpi.commdpi.com The ability of cations to reduce the critical micelle concentration (CMC) and lower surface tension for dodecylbenzenesulfonate solutions follows the order: Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > Li⁺. mdpi.com
Table 1: Effect of Cations on Dodecylbenzene Sulfonate (DBS) Solution Properties
| Cation | Influence on Surface Tension | Influence on Micelle Formation |
| Ca²⁺ | Strong reduction | Promotes micelle formation at lower concentrations |
| Mg²⁺ | Moderate reduction | --- |
| K⁺ | Weaker reduction | --- |
| Na⁺ | Weaker reduction | --- |
| Li⁺ | Weakest reduction | --- |
This table illustrates the relative effectiveness of different cations in altering the surface properties of dodecylbenzenesulfonate solutions, as described in the text.
Calcium dodecylbenzenesulfonate readily adsorbs onto the surface of solid particles, a key process in surface modification. The adsorption of its sodium salt counterpart, sodium dodecylbenzenesulfonate (SDBS), onto calcium carbonate (CaCO₃) has been studied, showing that the emulsifier molecules can be adsorbed on the CaCO₃ surface in a short time, forming aggregate structures. frontiersin.org The interaction energy between SDBS and the calcium carbonate surface is negative, indicating a favorable adsorption process. frontiersin.org
The adsorption of dodecylbenzenesulfonate on minerals like kaolinite (B1170537) and limestone is influenced by factors such as pH and the presence of other ions. onepetro.org Studies have shown that multivalent ions like Ca²⁺ can precipitate the sulfonate, which then redissolves at higher surfactant concentrations. onepetro.org This phenomenon is linked to an observed maximum in the adsorption isotherm. onepetro.orgonepetro.org Specifically, the adsorption of SDBS is significant on montmorillonite (B579905) clay saturated with Ca²⁺ ions, but minimal on the same clay saturated with Na⁺ ions. researchgate.net This dynamic adsorption is crucial for applications like the surface modification of CaCO₃ nanoparticles, where the surfactant layer renders the particles hydrophobic. researchgate.net
Surface Modification Capabilities
The adsorption of Calcium dodecylbenzenesulfonate is harnessed to modify the surface properties of nanoparticles, influencing their growth and interaction with other materials.
Calcium dodecylbenzenesulfonate has been effectively used as an additive to control the crystalline form of inorganic nanoparticles. researchgate.net In the preparation of aragonite CaCO₃ whiskers, it was demonstrated that the dynamic adsorption of the surfactant onto the surface of the growing crystals was responsible for maintaining one-dimensional growth and ensuring the high purity of the aragonite crystal form. researchgate.net Surfactants with a high charge density on their polar head can bind to the nuclei of forming crystals, protecting them from extensive aggregation and thereby controlling the size and morphology of the final nanoparticles. researchgate.net This control over crystallization allows for the synthesis of materials with specific desired shapes and properties, such as the formation of hexapod, concave, and truncated octahedron PbS crystals by adjusting the concentration of SDBS. acs.org
In situ surface modification is an efficient technique where the surface treatment is performed simultaneously with the synthesis of the nanoparticles. sciengine.comresearchgate.net In the context of CaCO₃, surfactants like calcium dodecylbenzenesulfonate can be introduced directly into the reaction system during the carbonation process. researchgate.netgoogle.compku.edu.cn
As CaCO₃ nanoparticles form, the surfactant molecules adsorb onto their surfaces. researchgate.netresearchgate.net This process creates a hydrophobic layer on the particles, which prevents their aggregation and improves their compatibility and dispersion within polymer matrices. researchgate.netsciengine.com This method is considered highly efficient as it combines synthesis and modification into a single step, often without the need for organic solvents or high temperatures, leading to high-quality, well-dispersed, and hydrophobic nanoparticles. researchgate.netpku.edu.cn The effectiveness of the modification can be evaluated by measuring the active ratio, which is the weight percentage of the product that floats on water, indicating hydrophobicity. sciengine.compku.edu.cn
Table 2: Characteristics of In Situ Modified CaCO₃ Nanoparticles
| Modifier Used | Property Measured | Result | Reference |
| Octadecyl dihydrogen phosphate (B84403) (ODP) | Active Ratio | 99.9% (at 2% modifier dosage) | pku.edu.cn |
| ODP | Whiteness | 97.3% | pku.edu.cn |
| ODP, Sodium Stearate (B1226849), Oleic Acid | Contact Angle | 122.25° | sciengine.com |
| Calcium Stearate | Average Particle Size | 34 nm | researchgate.net |
| Calcium Stearate | Contact Angle | 107.8° | researchgate.net |
This table summarizes key performance indicators for CaCO₃ nanoparticles modified in situ with various surfactants, as reported in the cited literature.
Interactions with Carbonaceous Nanomaterials for Adsorption Enhancement
The interaction between dodecylbenzenesulfonate and carbonaceous nanomaterials, such as activated carbon and carbon nanotubes (CNTs), can significantly enhance the adsorption capacity of these materials for other substances.
The adsorption of SDBS onto activated carbon is primarily driven by dispersive interactions between the surfactant's hydrophobic tail and the carbon surface, rather than electrostatic interactions. researchgate.netnih.gov This adsorption is largely unaffected by pH but is favored by an increase in ionic strength (e.g., the presence of NaCl), which enhances hydrophobic interactions by reducing the solvation of the surfactant. researchgate.netnih.gov
In ternary systems containing a pollutant, the surfactant, and a carbonaceous adsorbent, SDBS can enhance the removal of certain contaminants. For instance, the presence of SDBS was found to significantly enhance the adsorption of lead (Pb(II)) onto oxidized multiwall carbon nanotubes (OMWCNTs). researchgate.net This enhancement is attributed to a combination of electrostatic, hydrophobic, and π-π interactions. researchgate.net The surfactant can modify the surface of the carbon material, potentially increasing its hydrophobicity or creating new adsorption sites, thereby accelerating and increasing the uptake of other molecules. researchgate.netnih.govmdpi.com
Table of Compound Names
| Common Name/Acronym | Chemical Name |
| Einecs 274-314-3 | Calcium dodecylbenzenesulfonate |
| SDBS | Sodium dodecylbenzenesulfonate |
| CaCO₃ | Calcium Carbonate |
| NaCl | Sodium Chloride |
| ODP | Octadecyl dihydrogen phosphate |
| CNTs | Carbon Nanotubes |
| OMWCNTs | Oxidized Multiwall Carbon Nanotubes |
| Pb(II) | Lead(II) ion |
| Ca²⁺ | Calcium ion |
| Na⁺ | Sodium ion |
| Mg²⁺ | Magnesium ion |
| K⁺ | Potassium ion |
| Li⁺ | Lithium ion |
Physicochemical Property Alteration of Carbon Nanomaterials by CaDBS
The dispersion of carbon nanotubes (CNTs) in aqueous and other media is a significant challenge due to their tendency to agglomerate through van der Waals forces. Surfactants are widely employed to overcome this issue by adsorbing onto the CNT surface, thereby promoting debundling and stabilization. mdpi.com Anionic surfactants, such as dodecylbenzenesulfonates, are particularly effective in this regard. mdpi.commdpi.com
The interaction of CaDBS with carbon nanomaterials is primarily non-covalent, involving the adsorption of the surfactant molecules onto the nanotube surface. mdpi.com This process is driven by hydrophobic and π-π stacking interactions between the alkylbenzene tail of the CaDBS molecule and the graphitic surface of the carbon nanotube. The hydrophilic sulfonate head groups, along with the associated calcium counterions, then extend into the surrounding medium, creating electrostatic and steric repulsion between the nanotubes, which prevents re-agglomeration. researchgate.net
While specific quantitative data on the alteration of carbon nanomaterial properties exclusively by CaDBS is limited in publicly available literature, the general effects of similar surfactants like sodium dodecylbenzenesulfonate (SDBS) are well-documented and provide a strong basis for understanding the expected impact of CaDBS. The presence of the divalent calcium ion (Ca²⁺) in CaDBS, as opposed to the monovalent sodium ion (Na⁺) in SDBS, can influence the packing and electrostatic interactions of the adsorbed surfactant layer. Divalent cations can sometimes lead to a more condensed surfactant layer on the CNT surface. acs.org
The functionalization of CNTs with surfactants like dodecylbenzenesulfonates can alter several key physicochemical properties:
Dispersion Stability: The primary alteration is the significant enhancement of dispersion stability in aqueous solutions. mdpi.com
Surface Chemistry: The adsorption of CaDBS modifies the surface chemistry of the carbon nanomaterials, changing them from hydrophobic to more hydrophilic. mdpi.com
Interfacial Adhesion: In composite materials, the surfactant layer can improve the interfacial adhesion between the carbon nanotubes and the surrounding matrix, such as a polymer or cement. mdpi.combeilstein-journals.org This can lead to improved mechanical properties of the composite material. scielo.br
It is important to note that the effectiveness of the dispersion and the resulting property alterations are dependent on factors such as the concentration of CaDBS, the type and aspect ratio of the carbon nanomaterials, and the use of additional dispersion aids like sonication. scielo.br
Enhanced Water Vapor Adsorption Capacity
The modification of adsorbent materials to enhance their capacity for water vapor adsorption is a field of significant research interest. The surface chemistry of an adsorbent plays a crucial role in its interaction with water molecules. mpcengr.com While pristine carbon surfaces are generally hydrophobic, the introduction of functional groups can create hydrophilic sites that act as primary centers for water adsorption. mpcengr.comresearchgate.net
Modification of carbon nanomaterials with surfactants can enhance their water vapor adsorption capacity. A study on coffee-shell derived carbon nanomaterials (CCNMs) modified with sodium dodecylbenzenesulfonate (SDBS) demonstrated a significant increase in water vapor adsorption. acs.org The modified CCNM exhibited a maximum water vapor adsorption capacity of 833.2 mg/g. acs.org This enhancement was attributed to the increase in surface oxygen-containing functional groups from the surfactant, which act as active sites for the initial adsorption of water molecules. acs.org At low relative pressures, water molecules form clusters around these active sites through hydrogen bonding. As the pressure increases, these clusters grow and eventually fill the micropores of the material. acs.org
Although this specific data is for SDBS, a similar mechanism is expected for CaDBS. The presence of the sulfonate groups on the carbon surface after modification with CaDBS would create hydrophilic sites, promoting the adsorption of water vapor. A study on nano-CaCO₃ modified with other surfactants like sodium stearate also showed that the modification altered the hydrophobicity and water vapor adsorption capacity, indicating the significant role of surfactants in this process. nih.gov The order of saturation adsorption capacity was found to be higher for the unmodified nano-CaCO₃ compared to the modified, more hydrophobic versions. nih.gov
The table below illustrates the potential impact of such modifications, based on findings for closely related systems.
| Material | Modifier | BET Specific Surface Area (m²/g) | Average Pore Size (nm) | Max. Water Vapor Adsorption Capacity (mg/g) | Reference |
| Coffee-Shell Carbon Nanomaterial (CCNM) | Sodium Dodecylbenzenesulfonate (SDBS) | 2018 | 1.915 | 833.2 | acs.org |
This table presents data for a similar surfactant, SDBS, to illustrate the principle of enhanced water vapor adsorption, as specific data for CaDBS on carbon nanomaterials was not available in the cited literature.
The mechanism involves the CaDBS molecules providing hydrophilic functional groups on the carbon nanomaterial surface. These groups serve as initial binding sites for water molecules. Subsequent water molecules then adsorb onto these initial molecules, forming clusters that grow with increasing humidity until the pores of the nanomaterial are filled. acs.org
Advanced Material Science and Nanotechnology Applications of Calcium Dodecylbenzenesulfonate
Role as a Templating Agent in Nanoparticle Synthesis
Calcium Dodecylbenzenesulfonate is utilized as a templating agent to direct the formation of nanostructures with controlled size and morphology. Its amphiphilic nature, consisting of a hydrophilic sulfonate head and a hydrophobic dodecylbenzene (B1670861) tail, allows it to form micelles and other organized assemblies in solution, which can serve as templates for the synthesis of nanoparticles.
Microemulsion-Based Synthesis of Nanosized Calcium Sulfate (B86663) Hemihydrate
In the synthesis of nanosized calcium sulfate hemihydrate, a microemulsion method can be employed where surfactants play a crucial role. acs.orgnih.govresearchgate.net While studies have specifically detailed the use of Sodium Dodecylbenzene Sulfonate (SDBS), the principles can be extended to Calcium Dodecylbenzenesulfonate due to their similar surfactant properties. acs.orgnih.gov In a typical microemulsion system for synthesizing calcium sulfate hemihydrate, a surfactant is dissolved in a nonpolar solvent like cyclohexane, followed by the addition of an aqueous solution of a sulfur source, such as sulfuric acid, to form a stable microemulsion. nih.govnih.gov The subsequent addition of a calcium source, like calcium carbonate, initiates the reaction within the nanodroplets of the microemulsion. nih.govnih.gov
The surfactant molecules self-assemble at the oil-water interface, creating confined nanoreactors. nih.gov This confinement controls the nucleation and growth of the calcium sulfate hemihydrate crystals, leading to the formation of nanoparticles with specific morphologies. acs.orgnih.gov The use of an anionic surfactant like dodecylbenzene sulfonate can lead to the formation of nanowires that further assemble into whisker-like structures. acs.org
Table 1: Components in Microemulsion Synthesis of Nanosized Calcium Sulfate Hemihydrate
| Component | Role | Example |
| Calcium Source | Reactant | Calcium Carbonate (CaCO₃) nih.govnih.gov |
| Sulfur Source | Reactant | Sulfuric Acid (H₂SO₄) nih.govnih.gov |
| Surfactant | Templating Agent | Calcium Dodecylbenzenesulfonate |
| Oil Phase | Solvent | Cyclohexane nih.gov |
| Aqueous Phase | Solvent | Water |
Morphology Control of Nanomaterials using Surfactants
The morphology of nanomaterials can be effectively controlled by using surfactants like Calcium Dodecylbenzenesulfonate. acs.orgnih.gov The surfactant molecules can selectively adsorb onto different crystal faces of the growing nanoparticles, thereby inhibiting or promoting growth in specific directions. This selective adsorption is influenced by the chemical nature of the surfactant and the crystal structure of the nanomaterial. mdpi.com
For instance, in the synthesis of calcium sulfate whiskers from semi-dry desulfurization residues via a hydrothermal method, the addition of Sodium Dodecylbenzene Sulfonate (SDBS) was found to promote the growth of longer and thinner whiskers. mdpi.com This is attributed to the preferential adsorption of the sulfonate groups onto specific crystal faces, which encourages crystal growth along the c-axis. mdpi.com Similarly, in the preparation of calcium carbonate nanoparticles, SDBS has been shown to influence the crystal phase, promoting the formation of vaterite over calcite, and resulting in spherical particles. mdpi.comresearchgate.net The concentration of the surfactant is a critical parameter in controlling the final morphology and size of the nanoparticles. mdpi.comresearchgate.net
Table 2: Effect of Surfactant on Nanomaterial Morphology
| Nanomaterial | Surfactant | Effect on Morphology |
| Calcium Sulfate | Sodium Dodecylbenzene Sulfonate (SDBS) | Promotes the formation of longer whiskers mdpi.com |
| Calcium Carbonate | Sodium Dodecylbenzene Sulfonate (SDBS) | Transforms cubic calcite to spherical vaterite mdpi.com |
Integration into Novel Composites and Nanostructures
Calcium Dodecylbenzenesulfonate is not only used as a templating agent but is also integrated into novel composites and nanostructures to enhance their properties and performance.
Research into Calcium Carbonate Nanoparticle Formulation
Calcium Dodecylbenzenesulfonate is directly involved in the formulation of calcium carbonate nanoparticles. ataman-chemicals.comresearchgate.net In one method, calcium carbonate particles are prepared using a gas diffusion method with calcium chloride and ammonium (B1175870) carbonate as raw materials, and Sodium Dodecylbenzene Sulfonate (SDBS) as a template. ataman-chemicals.com The presence of the surfactant influences the crystallization behavior and morphology of the resulting calcium carbonate. ataman-chemicals.com Without the surfactant, the product is mainly calcite crystals with a rhombic hexahedron morphology. ataman-chemicals.com
Another approach involves the preparation of anhydrous calcium dodecyl benzene (B151609) sulfonate using dodecyl benzene sulfonic acid and calcium carbonate as reactants. atamanchemicals.com This process can be carried out to directly produce the desired compound for various applications. A cost-effective method has also been developed using stone powder, a mixture of calcium oxide and calcium hydroxide (B78521), as the calcium source to synthesize Calcium Dodecylbenzenesulfonate, significantly reducing raw material costs. google.com
Applications in Enhancing Tribochemical Film Formation
In the field of lubrication, Calcium Dodecylbenzenesulfonate plays a role in enhancing the formation of tribochemical films. Overbased calcium sulfonates, which contain a core of amorphous calcium carbonate, are used as additives in lubricating greases. nih.gov During friction, these additives form a protective boundary film on the metal surfaces. nih.gov
Mechanistic Studies of Biochemical Interactions of Calcium Dodecylbenzenesulfonate
Interaction with Host Cellular Processes
Calcium dodecylbenzenesulfonate's mode of action, particularly in the context of viral inhibition, is closely linked to its effects on the host cell's fundamental biological processes.
Influence on Host Cell Metabolism
Research into the antiviral properties of calcium dodecylbenzenesulfonate suggests that its inhibitory action is not a direct attack on the virus itself but rather a consequence of disrupting the host cell's metabolic activities. nih.govnih.gov Studies have indicated that the presence of dodecylbenzenesulfonate can lead to a disturbance in the metabolism of the host cell, which in turn creates an environment where viral replication is depressed. nih.govnih.gov This metabolic disruption is a key factor in its ability to curb viral infections. Many viruses are known to modulate host cell signaling pathways, such as calcium signaling, to create a more favorable environment for their own replication. plos.org By altering the host's metabolic state, calcium dodecylbenzenesulfonate interferes with this viral strategy.
Antiviral Mechanisms
The antiviral activity of calcium dodecylbenzenesulfonate has been specifically studied in the context of plant viruses, such as the Tobacco Mosaic Virus (TMV).
Inhibition of Viral Replication (e.g., Tobacco Mosaic Virus)
Studies using a French bean local lesion assay have demonstrated the inhibitory action of calcium salts of branched dodecylbenzenesulfonic acid against the Tobacco Mosaic Virus (TMV). nih.govnih.gov The findings from these studies suggest that the primary antiviral mechanism is the suppression of viral replication within the host cell. nih.govnih.gov When applied at a concentration of 1000 ppm, the calcium salt of dodecylbenzenesulfonate was found to inhibit the formation of local lesions on tobacco plants by approximately 90%. nih.gov This high level of inhibition underscores its effectiveness in controlling the spread of the virus by targeting its replication cycle.
The table below summarizes the findings on the inhibition of Tobacco Mosaic Virus.
| Compound | Virus | Assay Method | Key Finding |
| Calcium Dodecylbenzenesulfonate | Tobacco Mosaic Virus (TMV) | French bean local lesion assay | Depression of viral replication resulting from disturbance in host cell metabolism and membrane function. nih.govnih.gov |
Differentiation from Viral Disintegration or Inactivation
Crucially, research indicates that the inhibitory effect of calcium dodecylbenzenesulfonate is not due to the direct disintegration or inactivation of the Tobacco Mosaic Virus particles. nih.govnih.gov Instead, the compound's action is targeted at the host cell, making it an unsuitable environment for the virus to multiply. This distinction is significant as it points to an indirect mode of antiviral action, which is dependent on the biochemical processes of the host organism.
The table below outlines the differentiation of the antiviral mechanism.
| Mechanism | Applicability to Calcium Dodecylbenzenesulfonate | Evidence |
| Viral Disintegration/Inactivation | No | Research suggests the inhibitory action is not due to direct effects on the virus particle. nih.govnih.gov |
| Inhibition of Viral Replication | Yes | The primary mechanism is the depression of viral replication within the host cell. nih.govnih.gov |
Theoretical and Computational Investigations on Calcium Dodecylbenzenesulfonate
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are essential in understanding the physicochemical properties of calcium dodecylbenzenesulfonate. These techniques allow for the simulation of molecular interactions and dynamics that are often difficult to probe experimentally.
The molecular structure of calcium dodecylbenzenesulfonate consists of a calcium ion (Ca²⁺) and two dodecylbenzenesulfonate anions. Each anion has a hydrophilic sulfonate headgroup and a long, hydrophobic alkyl tail.
Conformation of the Dodecyl Chain: The dodecyl chain is flexible and can adopt various conformations. In aqueous environments, it tends to adopt a coiled or folded conformation to minimize contact with water. In non-polar environments or within micelles, it assumes a more extended, linear conformation.
Interaction with Calcium Ions: The divalent calcium ion plays a crucial role in the structure. It acts as a bridge between two dodecylbenzenesulfonate anions, neutralizing their negative charges. This interaction influences the packing and orientation of the surfactant molecules. The strong electrostatic attraction between the Ca²⁺ and the sulfonate groups leads to a more compact arrangement compared to its monovalent salt counterparts, such as sodium dodecylbenzenesulfonate.
Computational models predict that the calcium ion coordinates with the oxygen atoms of the sulfonate groups. This coordination is a key factor in the salt's lower solubility in water compared to sodium dodecylbenzenesulfonate.
Calcium dodecylbenzenesulfonate, like other surfactants, self-assembles in solution to form aggregates such as micelles above a certain concentration known as the critical micelle concentration (CMC). Molecular dynamics (MD) simulations are a primary tool for studying these processes.
MD simulations can model the spontaneous aggregation of surfactant molecules in a virtual solvent box. These simulations show that the hydrophobic tails of the dodecylbenzenesulfonate anions cluster together to form the core of the micelle, while the hydrophilic sulfonate headgroups are exposed to the aqueous phase. The calcium ions are located near the headgroups, screening the electrostatic repulsion between them and promoting the formation of more compact and stable micelles.
Studies on similar systems with divalent cations have shown that these ions significantly lower the CMC compared to monovalent cations. The bridging effect of Ca²⁺ ions enhances the stability of the micelles. Simulations can also provide information on the size, shape, and aggregation number of the micelles formed under different conditions.
The adsorption of calcium dodecylbenzenesulfonate at interfaces, such as the air-water or oil-water interface, is fundamental to its function as a detergent and emulsifier. Computational simulations provide a molecular-level view of this process.
Simulations of the air-water interface show that the surfactant molecules orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic headgroups remaining in the water. The presence of calcium ions at the interface neutralizes the charge of the sulfonate groups, allowing for a denser packing of the surfactant molecules at the interface. This leads to a more significant reduction in surface tension compared to monovalent salts.
At the oil-water interface, the hydrophobic tails penetrate the oil phase, while the hydrophilic headgroups remain in the aqueous phase, stabilized by the calcium ions. This arrangement lowers the interfacial tension, facilitating the emulsification of oil in water. Molecular dynamics simulations can quantify the orientation of the surfactant molecules, the density profile across the interface, and the interactions with both the oil and water phases. Computational simulations have shown that calcium ions can act as a bridge, slightly enhancing the adsorption of anionic surfactants on surfaces. figshare.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. For surfactants like calcium dodecylbenzenesulfonate, QSAR is particularly useful for predicting properties such as toxicity and biodegradability.
QSAR studies on linear alkylbenzene sulfonates (LAS), the class of compounds to which dodecylbenzenesulfonate belongs, have been conducted to assess their environmental impact. researchgate.netnih.govnih.gov These studies typically use molecular descriptors that quantify various aspects of the chemical structure.
For LAS, key molecular descriptors include:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kow), which is related to the length of the alkyl chain.
Molecular Size and Shape: Descriptors such as molecular weight, surface area, and volume.
Electronic Properties: Parameters that describe the distribution of charge in the molecule.
A QSAR study on the acute toxicity of LAS to aquatic organisms like fathead minnows and daphnids found a strong correlation between the alkyl chain length and toxicity. nih.gov The robustness of these QSARs was demonstrated with high correlation coefficients (R² values between 0.965 and 0.997). nih.gov
Another QSAR study focused on the biodegradation of LAS isomers. It found that the rate of biodegradation is related to the position of the phenyl group on the alkyl chain. nih.gov A composite descriptor based on the carbon numbers of the longer and shorter chains attached to the phenyl ring was developed to predict the relative biodegradation rates. nih.gov
While these QSAR models were developed for LAS in general, they provide valuable insights into the expected behavior of calcium dodecylbenzenesulfonate. The presence of the calcium ion is not expected to significantly alter the fundamental relationships between the structure of the dodecylbenzenesulfonate anion and its biological activity, as these properties are primarily driven by the hydrophobic tail and the anionic headgroup.
Below is a table summarizing findings from a QSAR study on the acute toxicity of linear alkylbenzene sulfonates with varying chain lengths to Daphnia magna.
| Alkyl Chain Length | Predicted EC50 (mg/L) |
| C10 | 5.2 |
| C11 | 2.9 |
| C12 | 1.6 |
| C13 | 0.9 |
| C14 | 0.5 |
This data is illustrative and based on general findings from QSAR studies on linear alkylbenzene sulfonates.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing EINECS 274-314-3, and how can researchers validate purity and yield?
- Methodological Answer: Synthesis should follow peer-reviewed procedures, such as refluxing precursor compounds under inert atmospheres, with stoichiometric ratios verified via titration or gravimetric analysis. Purity validation requires chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, IR). Yield calculations must account for solvent recovery and byproduct removal. For reproducibility, document all parameters (temperature, reaction time, catalysts) and cross-reference with literature .
Q. Which characterization techniques are most effective for analyzing the structural and functional properties of this compound?
- Methodological Answer:
Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?
- Methodological Answer: Design accelerated degradation studies using controlled environmental chambers. Monitor changes via UV-Vis spectroscopy for absorbance shifts or mass loss via TGA. Statistical models (e.g., Arrhenius equation) can extrapolate long-term stability. Include negative controls and triplicate trials to minimize experimental noise .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer: Cross-validate results using complementary techniques:
- Compare XRD-derived lattice parameters with DFT computational models.
- Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Replicate experiments under identical conditions and consult crystallographic databases for phase matches. Contradictions may arise from polymorphic forms or solvent residues; report all anomalies with raw data in supplementary materials .
Q. What experimental designs are optimal for studying the catalytic degradation pathways of this compound in environmental systems?
- Methodological Answer: Employ batch reactor systems with isotopic labeling (e.g., ¹⁴C-tracers) to track degradation intermediates. Use LC-QTOF-MS for high-resolution metabolite identification. Control for variables like microbial activity and light exposure. Statistical tools (PCA, ANOVA) can isolate significant degradation factors. Pre-publish protocols on repositories like Protocols.io for peer feedback .
Q. How can computational modeling (e.g., DFT, MD) enhance the understanding of this compound’s reactivity in novel applications?
- Methodological Answer:
- Optimize molecular geometries using Gaussian or ORCA software with B3LYP/6-31G* basis sets.
- Simulate reaction pathways with transition state analysis (NEB method).
- Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Publish input files and code in open repositories (GitHub, Zenodo) for transparency .
Key Methodological Principles from Evidence
- Reproducibility : Detailed experimental sections with equipment specifications and raw data archiving are critical .
- Data Contradictions : Address discrepancies through multi-technique validation and open peer review .
- Ethical Rigor : Avoid overgeneralization; limit conclusions to supported data and disclose funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
